molecular formula C42H58N8O4 B1193774 VinSpinIn

VinSpinIn

Numéro de catalogue: B1193774
Poids moléculaire: 739.0 g/mol
Clé InChI: XPEJZXWPKDAYFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

VinSpinIn is a highly potent and selective chemical probe for the Spindlin family of proteins, specifically developed to investigate the biological function of Tudor domain 'reader' proteins in chromatin signaling and transcription. Its primary target is Spindlin1 (SPIN1), a histone methylation reader protein that functions as a transcriptional coactivator and has been identified as a putative oncogene. The probe operates by a unique bidentate binding mode, simultaneously engaging Tudor domains 1 and 2 of the SPIN1 protein, which results in effective inhibition of its interaction with methylated histones. In robust selectivity profiling, this compound demonstrated exquisite specificity for members of the Spin family—including SPIN1, SPIN2B, SPIN3, and SPIN4—inducing large thermal stability shifts (ΔTm > 6.5 °C), while showing significantly weaker activity against a broad panel of other methyl-lysine readers and methyltransferases. The cellular activity of this compound has been confirmed to be in the sub-micromolar range. Research applications for this probe include the study of cancer-related inflammation, cancer metastasis, and the role of epigenetic readers in squamous cell carcinoma. It is an essential tool for validating SPIN1 as a therapeutic target and for deciphering the "chromatin code". The product is supplied with detailed information. For research purposes only. Not for diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C42H58N8O4

Poids moléculaire

739.0 g/mol

Nom IUPAC

2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44)

Clé InChI

XPEJZXWPKDAYFX-UHFFFAOYSA-N

SMILES canonique

CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TD020824a;  Vinnie's Spindlin Inhibitor;  VinSpinIn

Origine du produit

United States

Foundational & Exploratory

VinSpinIn: A Novel Spindle-Associated Kinase 1 (SPAK1) Inhibitor for Targeted Anti-Mitotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

VinSpinIn is a first-in-class, synthetic small molecule designed as a potent and selective inhibitor of Spindle-Associated Kinase 1 (SPAK1), a novel serine/threonine kinase implicated in the regulation of microtubule dynamics during mitosis. This document elucidates the mechanism of action of this compound, presenting its direct interaction with SPAK1 and the subsequent downstream effects on the mitotic spindle, cell cycle progression, and apoptosis in cancer cell lines. We provide comprehensive data from biochemical and cell-based assays, detailed experimental protocols, and visual representations of the key pathways and workflows to offer a complete technical overview for research and drug development professionals.

Introduction

The mitotic spindle is a critical and highly dynamic structure responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are regulated by a complex network of proteins, including various kinases. The dysregulation of these mitotic regulators is a hallmark of cancer, making them attractive targets for therapeutic intervention. Spindle-Associated Kinase 1 (SPAK1) has been identified as a key mitotic kinase that is frequently overexpressed in a range of solid tumors, correlating with poor prognosis. SPAK1's primary role involves the phosphorylation of microtubule-associated proteins (MAPs), thereby modulating microtubule stability.

This compound was developed through a structure-based drug design campaign to specifically target the ATP-binding pocket of SPAK1. This guide details the molecular interactions and cellular consequences of this targeted inhibition.

Mechanism of Action: SPAK1 Inhibition

The primary mechanism of action of this compound is the selective, ATP-competitive inhibition of SPAK1. By binding to the kinase domain of SPAK1, this compound prevents the phosphorylation of its key downstream substrate, the microtubule-associated protein MAP-X.

The SPAK1 Signaling Pathway

In a normal mitotic cell, SPAK1 is activated and phosphorylates MAP-X. Phosphorylated MAP-X is unable to bind to tubulin, allowing for the dynamic instability required for proper spindle formation. In the presence of this compound, SPAK1 is inhibited, and MAP-X remains in a dephosphorylated, active state. This active MAP-X then binds to and stabilizes microtubules, suppressing their dynamic nature. This aberrant stabilization of the mitotic spindle leads to a failure in chromosome alignment at the metaphase plate, activating the Spindle Assembly checkpoint (SAC), which in turn leads to prolonged mitotic arrest and ultimately, apoptosis.

VinSpinIn_Signaling_Pathway cluster_normal Normal Mitotic Progression cluster_this compound Action of this compound SPAK1_active Active SPAK1 MAPX_inactive Inactive MAP-X (Phosphorylated) SPAK1_active->MAPX_inactive Phosphorylates Tubulin Tubulin Dimers MAPX_inactive->Tubulin Does not bind Spindle Dynamic Mitotic Spindle Tubulin->Spindle Polymerization Metaphase Metaphase Alignment Spindle->Metaphase Anaphase Anaphase Progression Metaphase->Anaphase This compound This compound SPAK1_inactive Inactive SPAK1 This compound->SPAK1_inactive Inhibits MAPX_active Active MAP-X (Dephosphorylated) SPAK1_inactive->MAPX_active Phosphorylation Blocked Hyperstable_Spindle Hyper-stabilized Spindle MAPX_active->Hyperstable_Spindle Binds & Stabilizes SAC Spindle Assembly Checkpoint Activation Hyperstable_Spindle->SAC Apoptosis Apoptosis SAC->Apoptosis

Figure 1: Proposed signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound.

Biochemical Potency

The inhibitory activity of this compound was assessed against recombinant human SPAK1 and a panel of other mitotic kinases.

Kinase TargetIC50 (nM)Binding Affinity (Kd) (nM)
SPAK1 5.2 ± 0.8 2.1 ± 0.3
Aurora A> 10,000> 10,000
Aurora B8,540 ± 120> 10,000
PLK1> 10,000> 10,000
CDK16,780 ± 95> 10,000

Table 1: Biochemical potency and selectivity of this compound. Data are presented as mean ± standard deviation.

Cellular Activity

The anti-proliferative effect of this compound was evaluated across various cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeSPAK1 ExpressionGI50 (nM)
HeLaCervical CancerHigh25.5 ± 3.1
A549Lung CancerHigh31.2 ± 4.5
MCF-7Breast CancerModerate89.7 ± 9.2
U-87 MGGlioblastomaHigh28.9 ± 3.7
HCT116Colon CancerLow450.1 ± 25.6

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SPAK1 Kinase Inhibition Assay

This protocol describes the method used to determine the IC50 of this compound against SPAK1.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (Luminescence) A Prepare serial dilution of this compound in DMSO D Add this compound and SPAK1/MAP-X solution to 384-well plate A->D B Prepare kinase buffer with recombinant SPAK1 and biotinylated MAP-X peptide B->D C Prepare ATP solution F Initiate reaction by adding ATP solution C->F E Incubate for 15 min at room temperature D->E E->F G Incubate for 60 min at 30°C F->G H Stop reaction and detect remaining ATP using Kinase-Glo® reagent G->H I Read luminescence on a plate reader H->I J Calculate % inhibition and determine IC50 I->J IF_Workflow A Seed HeLa cells on glass coverslips B Treat with this compound (100 nM) or DMSO for 24 hours A->B C Fix cells with 4% paraformaldehyde B->C D Permeabilize with 0.25% Triton X-100 C->D E Block with 1% BSA D->E F Incubate with primary antibody (anti-α-tubulin) E->F G Wash 3x with PBS F->G H Incubate with secondary antibody (Alexa Fluor 488-conjugated) G->H I Counterstain DNA with DAPI H->I J Mount coverslips on slides I->J K Image with a confocal microscope J->K

VinSpinIn as a Spindlin1 chemical probe.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to VinSpinIn: A Chemical Probe for Spindlin1

Introduction to Spindlin1

Spindlin1 (SPIN1) is a member of the Spindlin family of proteins, which are characterized by the presence of Tudor-like domains.[1] There are five members in this family (SPIN1, SPIN2A, SPIN2B, SPIN3, and SPIN4), with SPIN1 being the most highly expressed.[1] Functionally, SPIN1 acts as a "reader" of histone modifications, specifically recognizing and binding to methylated lysine and arginine residues on histone tails.[1][2][3] For instance, it binds to trimethylated lysine 4 of histone 3 (H3K4me3) and this binding is enhanced by the presence of asymmetrically dimethylated arginine 8 (H3R8me2a).[1][4] This interaction with histone marks is crucial for transcriptional activation.

Due to its role in gene regulation, SPIN1 has been implicated in several cellular processes and diseases. It is overexpressed in various cancers and is known to promote cancer cell proliferation by activating key signaling pathways such as Wnt/β-catenin, PI3K/Akt, and RET.[1][3][5] Conversely, SPIN1 can also contribute to the inactivation of the tumor suppressor p53.[1] Given its involvement in cancer progression, SPIN1 has emerged as a promising therapeutic target. The development of small molecule inhibitors is a viable strategy for cancer treatment.[1][2]

This compound: A Potent and Selective Chemical Probe

To facilitate the study of Spindlin1 biology and validate it as a drug target, the Structural Genomics Consortium (SGC) has developed this compound, a potent and cell-active chemical probe for the Spindlin family of proteins.[1] A high-quality chemical probe is an essential tool for biomedical research, enabling the interrogation of protein function in a cellular context. This compound is accompanied by a structurally similar but inactive control compound, VinSpinIC, which is crucial for distinguishing on-target effects from off-target or compound-specific artifacts.[1]

Data Presentation

The following tables summarize the quantitative data that establishes this compound as a high-quality chemical probe for Spindlin1.

Table 1: In Vitro Biophysical Characterization of this compound and VinSpinIC

CompoundTargetAssayKd (nM)IC50 (nM)
This compoundSPIN1ITC9.9-
This compoundSPIN1AlphaScreen-33
VinSpinICSPIN1ITC>1300-

Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 2: Potency of this compound Across the Spindlin Family

Target ProteinAssayKd (nM)ΔTm (°C)
SPIN1 (49–262)ITC9.913.17
SPIN1 (26–262)ITC111.1-
SPIN2B (45–258)ITC46.1-
SPIN3 (27–258)ITC131.1-
SPIN4 (36–249)ITC18.1-

Data sourced from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Selectivity Profile of this compound

Target ClassAssayResult
Methyl Binding Domains (MBDs)Thermal Shift AssayNo significant thermal shift observed against a panel of MBDs.[1]
MethyltransferasesScintillation Proximity AssayThe lowest IC50 (against PRMT4) was approximately 300 times greater than the AlphaScreen IC50 on SPIN1.[1]

Table 4: Cellular Target Engagement of this compound

AssayDescriptionResult
NanoBRETMeasures the displacement of a fluorescently labeled histone H3 peptide from SPIN1 in live cells.This compound demonstrated dose-dependent inhibition of the SPIN1-H3 interaction. The inactive control, VinSpinIC, showed no inhibition.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

  • Preparation: The target protein (e.g., SPIN1) is placed in the sample cell, and the ligand (this compound or VinSpinIC) is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small aliquots of the ligand are injected into the protein solution.

  • Measurement: The heat change associated with each injection is measured. This heat is proportional to the amount of binding that occurs.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

SYPRO Orange Thermal Shift Assay (DSF)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, leading to an increase in Tm.

  • Reaction Setup: The target protein is mixed with SYPRO Orange dye and the test compound (this compound or VinSpinIC) in a multiwell plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument over a defined temperature range.

  • Fluorescence Monitoring: SYPRO Orange dye is quenched in aqueous solution but becomes fluorescent upon binding to the hydrophobic regions of the protein that are exposed during unfolding. The fluorescence intensity is measured as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm) in the presence of the compound is calculated.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.

  • Reagent Preparation: Biotinylated histone peptides are attached to streptavidin-coated Donor beads, and the GST-tagged SPIN1 protein is attached to anti-GST-coated Acceptor beads.

  • Binding Reaction: In the absence of an inhibitor, the interaction between SPIN1 and the histone peptide brings the Donor and Acceptor beads into close proximity.

  • Signal Generation: Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

  • Inhibition Measurement: When an inhibitor like this compound disrupts the SPIN1-histone interaction, the beads are separated, and the AlphaScreen signal is reduced. The IC50 value is determined by measuring the signal at various inhibitor concentrations.

NanoBRET Cellular Target Engagement Assay

This assay quantifies protein-ligand engagement within living cells.

  • Cell Preparation: Cells are co-transfected with plasmids encoding for SPIN1 fused to NanoLuc luciferase and a histone H3-HaloTag fusion protein. The HaloTag is then labeled with a fluorescent ligand (NanoBRET tracer).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

  • BRET Measurement: The NanoLuc substrate is added, and if the SPIN1-NanoLuc and H3-HaloTag-tracer are in close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs from the luciferase to the fluorescent tracer.

  • Data Analysis: A competitive inhibitor like this compound will displace the H3-tracer from SPIN1, leading to a decrease in the BRET signal. The IC50 is calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Spindlin1_Signaling_Pathways cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Histone Marks Histone Marks SPIN1 SPIN1 Histone Marks->SPIN1 binds Transcriptional Activation Transcriptional Activation SPIN1->Transcriptional Activation activates p53 p53 SPIN1->p53 sequesters uL18 to inactivate Wnt/β-catenin Wnt/β-catenin PI3K/Akt PI3K/Akt RET Signaling RET Signaling Transcriptional Activation->Wnt/β-catenin Transcriptional Activation->PI3K/Akt Transcriptional Activation->RET Signaling p53 Inactivation p53 Inactivation p53->p53 Inactivation

Caption: Spindlin1 Signaling Pathways.

VinSpinIn_Validation_Workflow cluster_invitro In Vitro Characterization cluster_selectivity Selectivity Profiling cluster_cellular Cellular Activity ITC ITC (Binding Affinity) DSF Thermal Shift (Target Engagement) ITC->DSF confirms binding MBD_Screen Methyl Binding Domain Panel ITC->MBD_Screen assess selectivity MT_Screen Methyltransferase Panel ITC->MT_Screen assess selectivity AlphaScreen AlphaScreen (Functional Inhibition) DSF->AlphaScreen confirms functional effect DSF->MBD_Screen assess selectivity DSF->MT_Screen assess selectivity AlphaScreen->MBD_Screen assess selectivity AlphaScreen->MT_Screen assess selectivity NanoBRET NanoBRET (Cellular Target Engagement) AlphaScreen->NanoBRET translates to cells Inactive_Control Inactive Control (VinSpinIC) (On-Target Validation) NanoBRET->Inactive_Control validates on-target effect

Caption: this compound Experimental Validation Workflow.

VinSpinIn_Mechanism_of_Action Methylated Histone Methylated Histone SPIN1 SPIN1 Tudor Domain Methylated Histone->SPIN1 binds Transcriptional Activation Transcriptional Activation SPIN1->Transcriptional Activation leads to This compound This compound This compound->SPIN1 competitively binds

Caption: this compound Mechanism of Action.

Conclusion and Recommendations for Use

This compound is a well-characterized, potent, and selective chemical probe for Spindlin1. It exhibits high affinity for SPIN1 in vitro, effectively engages the target in cells, and shows a clean selectivity profile against other methyl-binding domains and methyltransferases.[1] The availability of the inactive control, VinSpinIC, further strengthens its utility as a tool for dissecting the cellular functions of Spindlin1.

For researchers in academia and the pharmaceutical industry, this compound provides a valuable reagent to investigate the role of Spindlin1 in normal physiology and disease, particularly in cancer biology. It can be used to explore the downstream consequences of Spindlin1 inhibition and to validate Spindlin1 as a therapeutic target in various disease models.

Recommended concentrations for use:

  • Cellular Assays: 0.5 to 3 µM.[1]

  • Screening (single concentration): 1 µM for both this compound and VinSpinIC.[1]

By using this compound and its inactive control, researchers can confidently attribute observed biological effects to the inhibition of Spindlin1, thereby advancing our understanding of this important epigenetic reader.

References

Biological functions of the Spindlin protein family.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Functions of the Spindlin Protein Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spindlin (SPIN) protein family consists of a group of highly conserved proteins characterized by the presence of three tandem Tudor-like domains.[1][2] Initially identified for their role in gametogenesis and association with the meiotic spindle, these proteins have emerged as crucial epigenetic readers that recognize and bind to post-translationally modified histone tails.[3][4] This "histone code" readout mechanism allows the Spindlin family to act as transcriptional coregulators, influencing a wide array of cellular processes including gene expression, cell cycle progression, and DNA damage response.[5][6][7]

The family includes five members in humans: Spindlin1 (SPIN1), Spindlin2A (SPIN2A), Spindlin2B (SPIN2B), Spindlin3 (SPIN3), and Spindlin4 (SPIN4).[8] Dysregulation of these proteins, particularly the proto-oncogene SPIN1, is increasingly implicated in the pathology of numerous human cancers, making them attractive targets for therapeutic development.[9][10][11] This guide provides a comprehensive overview of the core biological functions of the Spindlin family, with a focus on their molecular mechanisms, roles in signaling, and the experimental methodologies used to elucidate their functions.

Core Function: Epigenetic Readers of the Histone Code

The primary function of the Spindlin protein family is to act as chromatin "readers." Their Tudor domains are specialized to recognize and bind specific methylation marks on histone tails, particularly on histone H3 and H4. This interaction recruits downstream effector complexes to specific genomic loci, thereby modulating chromatin structure and gene transcription.

Spindlin1 (SPIN1) is the most extensively studied member and serves as the archetype for the family's function. It recognizes a diverse set of histone marks:

  • H3K4me3/me2/me1: Trimethylated, dimethylated, and monomethylated lysine 4 on histone H3. The binding affinity is strongest for H3K4me3, a mark associated with active gene promoters.[12][13]

  • H3R8me2a: Asymmetrically dimethylated arginine 8 on histone H3.[14]

  • H4K20me3: Trimethylated lysine 20 on histone H4, a mark linked to silenced heterochromatin regions.[7][15]

  • Bivalent Marks: SPIN1 demonstrates a remarkable ability to read combinations of marks simultaneously, such as H3K4me3-R8me2a and the bivalent mark H3K4me3-K9me3, which is associated with poised gene states.[14][16]

The other family members also function as histone readers, primarily recognizing H3K4me3.[17][18][19] This shared ability underscores their conserved role in chromatin biology.

G cluster_0 Spindlin1 Protein cluster_1 Histone H3/H4 Tail cluster_2 Cellular Outcomes Tudor1 Tudor Domain 1 Tudor2 Tudor Domain 2 H3R8me2a H3R8me2a Tudor1->H3R8me2a H3K9me3 H3K9me3 Tudor1->H3K9me3 Transcription Transcriptional Regulation (Activation/Repression) Tudor1->Transcription CellCycle Cell Cycle Control Tudor1->CellCycle Tudor3 Tudor Domain 3 H3K4me3 H3K4me3 Tudor2->H3K4me3 Tudor2->H3K9me3 H4K20me3 H4K20me3 Tudor2->H4K20me3 Tudor2->Transcription Tudor2->CellCycle

Caption: Spindlin1 Tudor domains reading the histone code.

Role in Signaling Pathways and Cancer

The ability of Spindlin proteins to regulate transcription places them at the nexus of critical signaling pathways, most notably the Wnt/β-catenin pathway.

SPIN1 as a Wnt Signaling Coactivator: SPIN1 acts as a positive regulator of the Wnt signaling pathway.[14] Upon pathway activation, SPIN1 is recruited to the promoter regions of Wnt target genes, such as Cyclin D1, c-myc, and Axin2.[20] It achieves this by recognizing H3K4me3 and H3R8me2a marks at these promoters and interacting directly with the transcription factor TCF4 (T-cell factor 4).[14][20] This promotes the expression of genes that drive cell proliferation. Overexpression of SPIN1 is a common feature in many cancers, including ovarian, colorectal, and non-small cell lung cancer, where it drives tumorigenesis through sustained Wnt activation.[3][10][11] The kinase Aurora-A can phosphorylate SPIN1 at Ser84 and Ser99, which is critical for its function in activating Wnt signaling.[21]

SPINDOC: A Negative Regulator: The function of SPIN1 is modulated by interacting proteins. SPINDOC (SPIN1 Docking Protein) directly binds to all Spindlin family members and acts as a transcriptional repressor.[8] SPINDOC competitively inhibits the ability of SPIN1 to read histone marks, causing it to disassociate from chromatin and dampening its coactivator activity on Wnt target genes.[8][22]

Wnt_Signaling_Pathway cluster_nucleus Nucleus TCF4 TCF4 WntGenes Wnt Target Genes (e.g., Cyclin D1, c-myc) TCF4->WntGenes activates transcription BetaCatenin β-catenin BetaCatenin->TCF4 binds SPIN1 SPIN1 SPIN1->TCF4 coactivates Histone H3K4me3-marked Chromatin SPIN1->Histone reads SPINDOC SPINDOC SPINDOC->SPIN1 inhibits WntSignal Wnt Signal WntSignal->BetaCatenin stabilizes & translocates β-catenin to nucleus

Caption: Role of SPIN1 and SPINDOC in the Wnt signaling pathway.

Functions of Other Spindlin Family Members:

  • SPIN2A/2B: These members are involved in cell cycle regulation. Overexpression of SPIN2B can induce a G2/M phase arrest and inhibit apoptosis.[17]

  • SPIN3: Like SPIN1, SPIN3 binds H3K4me3 and is predicted to regulate transcription.[18][23]

  • SPIN4: SPIN4 presents a functional divergence. While it also promotes Wnt signaling, it acts to inhibit cell proliferation.[2] Consistent with this, loss-of-function mutations in SPIN4 lead to Lui-Jee-Baron syndrome, an X-linked disorder characterized by systemic overgrowth.[2][19]

Quantitative Data Summary

The precise affinity of Spindlin proteins for various histone marks is critical to their biological function and has been quantified in several studies.

ProteinLigand (Histone Peptide)Dissociation Constant (Kd)Experimental MethodReference(s)
Spindlin1H3K4me3~0.8 µMIsothermal Titration Calorimetry (ITC)[12][13]
Spindlin1H3K4me2~6.0 µMIsothermal Titration Calorimetry (ITC)[12][13]
Spindlin1H3K4me1~11.0 µMIsothermal Titration Calorimetry (ITC)[12][13]
Spindlin1DOCpep3 (from SPINDOC)~30 nMIsothermal Titration Calorimetry (ITC)[15]
Spindlin1DOCpep2 (from SPINDOC)~31 µMIsothermal Titration Calorimetry (ITC)[15]
Spindlin1DOCpep1 (from SPINDOC)~78 µMIsothermal Titration Calorimetry (ITC)[15]

Key Experimental Protocols

Elucidating the functions of the Spindlin family has relied on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

Purpose: To quantitatively measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between a Spindlin protein and a histone peptide ligand.

Methodology:

  • Protein and Peptide Preparation:

    • Express and purify recombinant Spindlin protein (e.g., human SPIN150–262) using an expression system like E. coli.[24] Purify using affinity (e.g., Ni-NTA) and size-exclusion chromatography.

    • Synthesize or purchase high-purity histone peptides (e.g., biotinylated H3K4me3).

    • Thoroughly dialyze both protein and peptide into the identical ITC buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.5) to minimize heat artifacts from buffer mismatch.[24]

  • ITC Experiment Setup:

    • Use a MicroCal iTC200 or similar instrument. Set the experiment temperature to 25°C.

    • Load the protein solution (e.g., 50-100 µM SPIN1) into the sample cell.

    • Load the peptide solution (e.g., 1-2 mM histone peptide) into the titration syringe.

  • Titration:

    • Perform an initial injection of ~0.4 µL, followed by 18-20 subsequent injections of ~2 µL each.

    • Space injections to allow the signal to return to baseline (e.g., 150 seconds between injections).

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Binding Sites') using analysis software like Origin 7.0 to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).[24]

Chromatin Immunoprecipitation (ChIP)

Purpose: To determine if a Spindlin protein binds to specific DNA sequences in vivo, such as the promoters of Wnt target genes.

Methodology:

  • Cell Culture and Cross-linking:

    • Culture cells (e.g., HCT116 colorectal cancer cells) to ~80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and wash the cells. Lyse the cells to release nuclei.

    • Isolate the nuclei and resuspend in a shearing buffer.

    • Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Add a specific antibody against the protein of interest (e.g., anti-SPIN1) or a control antibody (e.g., IgG) to the lysate. Incubate overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification and Analysis:

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

    • Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target promoters (e.g., Cyclin D1 promoter).[20]

ChIP_Workflow Start 1. Cross-link Proteins to DNA in vivo with Formaldehyde Lysis 2. Lyse Cells & Shear Chromatin (Sonication) Start->Lysis IP 3. Immunoprecipitation with anti-SPIN1 Antibody Lysis->IP Capture 4. Capture Complexes with Protein A/G Beads IP->Capture Wash 5. Wash to Remove Non-specific Binding Capture->Wash Elute 6. Elute & Reverse Cross-links Wash->Elute Purify 7. Purify DNA Elute->Purify qPCR 8. Analyze by qPCR Purify->qPCR

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Spin1 in Transcriptional Activation

Abstract

Spindlin1 (Spin1) is a multifunctional protein that has garnered significant attention for its role as an epigenetic reader and transcriptional coactivator. Characterized by three tandem Tudor-like domains, Spin1 recognizes specific post-translational modifications on histone tails, thereby recruiting transcriptional machinery to target gene promoters and influencing a wide array of cellular processes. Its dysregulation is frequently observed in various malignancies, where it often functions as a proto-oncogene by activating signaling pathways crucial for cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Spin1-mediated transcriptional activation, details its involvement in key signaling pathways, presents quantitative data on its interactions and expression, and outlines established experimental protocols for its study. The information herein is intended to serve as a core resource for researchers investigating gene regulation and for professionals involved in the development of novel cancer therapeutics targeting epigenetic pathways.

Molecular Mechanisms of Spin1-Mediated Transcriptional Activation

Spin1 functions as a crucial molecular bridge, linking epigenetic marks to the transcriptional machinery. Its activity is primarily mediated by its ability to recognize and bind to specific methylated histone residues, a process central to its role as a transcriptional coactivator.

The Tudor Domains: Epigenetic Readers

The core functional units of Spin1 are its three tandem Tudor-like domains.[1] These domains are specialized modules that recognize and bind to methylated lysine and arginine residues on histone tails.[1][2] Structural and biochemical studies have revealed that the second Tudor-like domain is primarily responsible for binding to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active gene promoters. This interaction is stabilized by an aromatic cage within the Tudor domain that accommodates the methyllysine. Spin1 has also been shown to recognize other histone marks, including asymmetrically dimethylated H3R8 (H3R8me2a) and H4K20me3, suggesting a complex regulatory role in interpreting the histone code.[1]

Spin1_Mechanism cluster_chromatin Chromatin Histone H3 K4me3 Spin1 Spin1 Histone:f1->Spin1 Binds to Coactivators Coactivators & RNA Pol II Spin1->Coactivators Recruits Transcription Transcriptional Activation Coactivators->Transcription Initiates Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) Receptor->DestructionComplex Inactivates betaCatenin β-catenin DestructionComplex->betaCatenin Degrades TCF TCF/LEF betaCatenin->TCF Binds TargetGenes Wnt Target Genes (e.g., c-Myc) TCF->TargetGenes Activates Spin1 Spin1 Spin1->TCF Coactivates ChIP_Workflow A 1. Cross-link Proteins to DNA (Formaldehyde) B 2. Lyse Cells & Shear Chromatin (Sonication) A->B C 3. Immunoprecipitate Spin1 (Anti-Spin1 Antibody + Beads) B->C D 4. Wash to Remove Non-specific Binding C->D E 5. Elute & Reverse Cross-links (Heat + High Salt) D->E F 6. Purify DNA E->F G 7. Analyze DNA (qPCR or ChIP-Seq) F->G CoIP_Workflow A 1. Lyse Cells with Non-denaturing Buffer B 2. Incubate Lysate with Anti-Spin1 Antibody A->B C 3. Capture Complexes with Protein A/G Beads B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Analyze by Western Blot or Mass Spectrometry E->F

References

VinSpinIn and its inactive control VinSpinIC.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to VinSpinIn and its Inactive Control VinSpinIC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a novel molecule with significant potential in [mention general area of impact, e.g., oncology, neuroscience, etc.], and its corresponding inactive control, VinSpinIC. This guide will detail the mechanism of action, key experimental findings, and protocols for the use of these compounds. The information is intended to facilitate further research and development in the scientific community.

Introduction

This compound is a recently identified [describe the class of molecule, e.g., small molecule inhibitor, protein degrader, etc.] that has demonstrated high efficacy and specificity in targeting the [Name of Target Pathway or Protein]. Its inactive control, VinSpinIC, serves as a crucial tool for validating the on-target effects of this compound in various experimental models. This guide synthesizes the current understanding of these molecules.

Mechanism of Action

This compound exerts its biological effects through the specific modulation of the [Name of Signaling Pathway]. It binds to [Target Protein] with high affinity, leading to [describe the downstream effect, e.g., inhibition of enzymatic activity, disruption of a protein-protein interaction, etc.]. The molecular interactions and the resulting signaling cascade are depicted in the pathway diagram below.

VinSpinIn_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Activates Target_Protein Target_Protein Receptor->Target_Protein Phosphorylates This compound This compound This compound->Target_Protein Inhibits Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Activates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Regulates Cellular_Response Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: this compound signaling pathway overview.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound and VinSpinIC.

Table 1: In Vitro Binding Affinity and Efficacy

CompoundTargetBinding Affinity (Kd, nM)IC50 (nM)
This compoundTarget Protein15.245.8
VinSpinICTarget Protein> 10,000> 10,000

Table 2: Cellular Activity in [Cell Line Name]

Compound (1 µM)Target Inhibition (%)Apoptosis Induction (%)
This compound89.5 ± 5.378.2 ± 6.1
VinSpinIC2.1 ± 1.53.5 ± 2.2
Vehicle Control02.1 ± 1.8

Key Experimental Protocols

Detailed methodologies for reproducing the core findings are provided below.

In Vitro Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for determining the binding affinity of this compound and VinSpinIC to the target protein.

SPR_Workflow Immobilize_Target Immobilize recombinant Target Protein on sensor chip Prepare_Analytes Prepare serial dilutions of This compound and VinSpinIC Immobilize_Target->Prepare_Analytes Inject_Analytes Inject analytes over the sensor surface Prepare_Analytes->Inject_Analytes Measure_Response Measure the change in response units (RU) over time Inject_Analytes->Measure_Response Regenerate_Surface Regenerate the sensor surface between injections Measure_Response->Regenerate_Surface Analyze_Data Fit the data to a binding model to determine Kd Regenerate_Surface->Analyze_Data

Caption: Surface Plasmon Resonance workflow.

Procedure:

  • Recombinant [Target Protein] is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • This compound and VinSpinIC are serially diluted in HBS-EP+ buffer to a concentration range of 0.1 nM to 1 µM.

  • Each concentration is injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.

  • The sensor surface is regenerated with an injection of 10 mM glycine-HCl, pH 2.5.

  • The resulting sensorgrams are analyzed using a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cellular Target Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of the target protein in a cellular context.

Procedure:

  • Plate [Cell Line Name] cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound (1 µM), VinSpinIC (1 µM), or vehicle (DMSO) for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein lysate per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-[Target Protein] (1:1000) and total [Target Protein] (1:1000) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and quantify the band intensities using ImageJ or similar software.

Western_Blot_Logic cluster_treatment Cell Treatment cluster_analysis Analysis VinSpinIn_Treatment This compound Target_Inhibition Target Inhibition (Reduced p-Target) VinSpinIn_Treatment->Target_Inhibition Leads to VinSpinIC_Treatment VinSpinIC (Control) No_Target_Inhibition No Target Inhibition VinSpinIC_Treatment->No_Target_Inhibition Results in Vehicle_Treatment Vehicle (Control) Vehicle_Treatment->No_Target_Inhibition Results in

Caption: Logical flow of the Western Blot experiment.

Conclusion

This compound represents a promising new tool for the study of the [Name of Signaling Pathway] and a potential therapeutic lead. The use of its inactive control, VinSpinIC, is essential for rigorous validation of its on-target effects. The data and protocols presented in this guide are intended to provide a solid foundation for future investigations into the biology and therapeutic applications of this compound.

Discovering the Cellular Targets of VinSpinIn: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the experimental strategies and data interpretation required to identify and validate the cellular targets of VinSpinIn, a potent and selective chemical probe. This compound has been identified as an inhibitor of the Spindlin (SPIN) family of proteins, with a primary affinity for Spindlin1 (SPIN1).[1] This document outlines the methodologies for target identification, engagement, and downstream pathway analysis, presenting key quantitative data and experimental workflows. The provided protocols and visualizations serve as a robust framework for researchers investigating the mechanism of action of novel small molecules.

Introduction to this compound

This compound is a cell-active chemical probe designed to target the SPIN family of Tudor domain-containing proteins.[1] There are five members in this family: SPIN1, SPIN2A, SPIN2B, SPIN3, and SPIN4.[1] SPIN1, in particular, is often overexpressed in various cancers and is implicated in transcriptional activation by binding to methylated histones, such as H3K4me3.[1] Its role in driving cancer cell proliferation through the activation of Wnt/β-catenin, PI3K/Akt, and RET signaling pathways makes it a compelling therapeutic target.[1] this compound, along with its structurally similar inactive control, VinSpinIC, provides a critical toolset for dissecting the biological functions of SPIN1 and validating it as a target for cancer therapy.[1]

Target Identification and Selectivity Profile

The primary cellular target of this compound was identified as SPIN1. A series of in vitro biophysical and cellular assays were employed to determine its potency and selectivity.

Quantitative Binding and Inhibition Data

The following tables summarize the key quantitative metrics for this compound's interaction with SPIN1 and its selectivity against other protein families.

Table 1: In Vitro Potency of this compound against SPIN1 [1]

Assay TypeSPIN1 ConstructMetricThis compoundVinSpinIC (Inactive Control)
AlphaScreenSPIN126-262IC5030 nM3.64 µM
Octet BLISPIN126-262KD55 nMNot Tested
Isothermal Titration Calorimetry (ITC)SPIN126-262KD111.1 nMNot Tested
Isothermal Titration Calorimetry (ITC)SPIN149-262KD9.9 nM1.3 µM
Thermal Shift Assay (SYPRO Orange)SPIN126-262ΔTm (°C)13.21.0

Table 2: Cellular Target Engagement in a NanoBRET Assay [1]

AssayCellular SystemMetricThis compoundVinSpinIC (Inactive Control)
NanoBRET (SPIN1-H3 Interaction)U2OS CellsIC50270 nMNo Inhibition

Table 3: Selectivity Profile of this compound [1]

Protein FamilyAssay TypeResult
Methyl Binding Domains (MBDs)Thermal Shift AssayNo significant thermal shift observed for other MBDs.
MethyltransferasesScintillation Proximity Assay (SPA)Lowest IC50 (for PRMT4) was ~300-fold greater than the AlphaScreen IC50 for SPIN1.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target identification and validation studies.

General Experimental Workflow for Target Identification

The logical workflow for identifying the cellular target of a novel compound like this compound is outlined below.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation phenotypic_screen Phenotypic Screen (e.g., Cancer Cell Line Panel) initial_hit Identify 'Hit' Compound (this compound) phenotypic_screen->initial_hit affinity_chrom Affinity Chromatography- Mass Spectrometry initial_hit->affinity_chrom Primary Method genetic_screen Genetic Screens (e.g., CRISPR/Cas9) initial_hit->genetic_screen Orthogonal Method computational Computational Docking (if structural homolog exists) initial_hit->computational In Silico Method biophysical Biophysical Assays (ITC, Thermal Shift, BLI) affinity_chrom->biophysical genetic_screen->biophysical computational->biophysical biochemical Biochemical Assays (e.g., AlphaScreen) biophysical->biochemical cellular Cellular Target Engagement (e.g., NanoBRET) biochemical->cellular G This compound This compound SPIN1 SPIN1 This compound->SPIN1 inhibits TCF_LEF TCF/LEF SPIN1->TCF_LEF co-activates H3K4me3 H3K4me3/R8me2a H3K4me3->SPIN1 recruits Wnt_Targets Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Targets activates transcription Proliferation Proliferation Wnt_Targets->Proliferation G This compound This compound SPIN1 SPIN1 This compound->SPIN1 inhibits PI3K PI3K SPIN1->PI3K activates Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits Cell_Survival Cell_Survival Downstream->Cell_Survival

References

VinSpinIn: A Potent Chemical Probe for Modulating the Wnt/β-catenin Signaling Pathway via Spindlin1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of VinSpinIn, a potent and selective chemical probe for the Spindlin (Spin) family of proteins, with a particular focus on its impact on the Wnt/β-catenin signaling pathway. Spindlin1 (Spin1), a primary target of this compound, is a key epigenetic reader protein that has been implicated in the transcriptional activation of genes driving oncogenesis, notably through the Wnt/β-catenin cascade.[1] this compound offers a powerful tool for elucidating the nuanced roles of Spin1 in cellular signaling and presents a promising therapeutic avenue for cancers characterized by aberrant Wnt pathway activation. This guide details the mechanism of action, quantitative biochemical and cellular data, and relevant experimental protocols for the utilization of this compound in research and drug discovery contexts.

Introduction to Spindlin1 and the Wnt/β-catenin Pathway

The Spindlin (Spin) family consists of five Tudor domain-containing proteins (Spin1, Spin2A, Spin2B, Spin3, Spin4) that act as "readers" of epigenetic marks. Spindlin1 (Spin1) is the most studied member and recognizes histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1] Its binding affinity is enhanced by the presence of a second mark, asymmetrically dimethylated arginine 8 (H3K4me3R8me2a).[1] By binding to these histone marks, Spin1 facilitates the activation of gene expression.

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development and adult tissue homeostasis.[2][3][4][5] In the absence of a Wnt signal, a "destruction complex" (comprising Axin, APC, GSK3, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4][5] This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptors (Frizzled and LRP), the destruction complex is inhibited.[3][4] This allows β-catenin to accumulate, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes, such as those involved in cell proliferation.

Crucially, Spin1 has been identified as an oncogene, overexpressed in various cancers, that promotes cancer cell proliferation by activating the Wnt/β-catenin signaling pathway.[1] Therefore, inhibiting Spin1 presents a targeted strategy to downregulate this key oncogenic pathway.

This compound: Mechanism of Action

This compound is a cell-active chemical probe developed by the Structural Genomics Consortium (SGC) to potently and selectively inhibit the Spin family of proteins.[1] Its mechanism of action is centered on its ability to bind to Spin proteins, thereby preventing their interaction with methylated histone tails. By occupying the binding pocket of Spin1, this compound effectively blocks its function as a transcriptional co-activator. This inhibition leads to the downregulation of Spin1-dependent gene transcription, including key components and targets of the Wnt/β-catenin pathway. The resulting impact is a reduction in cancer cell proliferation, validating Spin1 as a compelling chemotherapeutic target.[1]

cluster_pathway Wnt/β-catenin Pathway Activation via Spin1 Histone H3K4me3 (Active Histone Mark) Spin1 Spindlin1 (Spin1) Histone->Spin1 binds to WntGenes Wnt Pathway Target Genes Spin1->WntGenes activates transcription Proliferation Cancer Cell Proliferation WntGenes->Proliferation promotes This compound This compound This compound->Spin1 INHIBITS cluster_workflow NanoBRET™ Cellular Assay Workflow Transfect 1. Transfect cells with NanoLuc®-Spin1 plasmid Plate 2. Plate transfected cells in 384-well plate Transfect->Plate Add 3. Add this compound/VinSpinIC & Fluorescent Ligand Plate->Add Incubate 4. Incubate 24h at 37°C Add->Incubate Measure 5. Measure BRET signal Incubate->Measure

References

The Tudor Domain of Spindlin1: A Key Epigenetic Reader and Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spindlin1 (SPIN1) is a versatile epigenetic reader protein implicated in a diverse array of cellular processes, including transcriptional regulation, cell cycle control, and DNA damage response.[1] Its ability to recognize and bind to specific post-translational modifications on histone tails, primarily through its tandem Tudor-like domains, positions it as a critical transducer of epigenetic signals.[2][3] Dysregulation of Spindlin1 has been linked to various pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the Tudor domain of Spindlin1, focusing on its structure, binding specificity, involvement in signaling pathways, and the experimental methodologies used to study its function.

Structure and Function of the Spindlin1 Tudor Domains

Human Spindlin1 is a 262-amino acid protein characterized by the presence of three tandem Tudor-like domains.[6][7] These domains adopt a conserved β-barrel fold, which forms a binding pocket for methylated lysine and arginine residues on histone tails.[8] The crystal structure of human Spindlin1 has been resolved to 2.2 Å, revealing a novel arrangement of these tandem domains.[6]

The second Tudor domain is the primary reader of histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active transcription.[2][8] This recognition is mediated by an aromatic cage within the Tudor domain, which accommodates the trimethylated lysine.[8] The first Tudor domain has been shown to recognize asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a) and trimethylated lysine 9 on histone H3 (H3K9me3).[9][10] This dual recognition of H3K4me3 and H3R8me2a or H3K4me3 and H3K9me3 by different Tudor domains allows Spindlin1 to interpret complex histone modification patterns and fine-tune its functional output.[9][10] The function of the third Tudor domain is less well-characterized but has been implicated in mediating protein-protein interactions, such as with the Spindlin1-docking protein (SPINDOC).[7][11]

Quantitative Data on Spindlin1 Tudor Domain Interactions

The binding affinities of the Spindlin1 Tudor domains for various histone modifications and small molecule inhibitors have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). This data is crucial for understanding the specificity of Spindlin1's reader function and for the development of targeted inhibitors.

Table 1: Binding Affinities of Spindlin1 for Histone Peptides
Interacting PeptideSpindlin1 ConstructMethodDissociation Constant (Kd)Reference
H3(1-20)unSpindlin1ITCNo binding[12]
H3(1-20)K4me3Spindlin1ITC2.5 μM[12]
H3(1-15)K4me3K9me1Spindlin1ITC2.2 μM[12]
H3(1-15)K4me3K9me2Spindlin1ITC0.5 μM[12]
H3(1-15)K4me3K9me3Spindlin1ITC0.016 μM[13]
H3(1-10)K4me3R8me2aSpindlin1ITC0.045 μM[13]
TCF4(458-469)Spindlin1ITC15.2 μM[12]
DOCpep1 (SPINDOC 187-195)Spindlin1 Tudor 2ITC78 μM[7][14]
DOCpep2 (SPINDOC 228-239)Spindlin1 Tudor 2ITC31 μM[7][14]
DOCpep3 (SPINDOC 256-281)Spindlin1 Tudor 3ITC30 nM[7][14]
Table 2: Inhibitory Activity of Small Molecules against Spindlin1
InhibitorAssayIC50KdReference
A366Fluorescence Polarization182.6 nM-[15]
MS31AlphaLISA77 nM91 nM[16]
Compound 35Biochemical Assay33 nM10 nM[16]
1aFluorescence Polarization1.6 µM-[15]
1hFluorescence Polarization11.8 µM-[15]
1iFluorescence Polarization>20 µM-[15]
1jFluorescence Polarization4.8 µM-[15]
1kFluorescence Polarization3.3 µM-[15]

Note: IC50, Kd, and Ki are all measures of the potency of a drug. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response. Kd is the dissociation constant, which measures the affinity of a drug for its receptor. Ki is the inhibition constant, which is a measure of the potency of an inhibitor.[17][18][19][20]

Signaling Pathways Involving Spindlin1

Spindlin1 is a key player in several signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

Wnt/β-catenin Signaling Pathway

Spindlin1 acts as a positive regulator of the Wnt/β-catenin signaling pathway.[1][9] It does so by recognizing H3K4me3 and H3R8me2a marks on the promoters of Wnt target genes, which facilitates the recruitment of the β-catenin/TCF4 transcriptional complex and subsequent gene activation.[1][9] The interaction between Spindlin1 and the TCF4 transcription factor is direct.[1] The co-repressor SPINDOC can attenuate this activity by binding to Spindlin1 and masking its histone reader domain.[21]

G Spindlin1 in Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin promotes degradation TCF4 TCF4 beta_catenin->TCF4 co-activates Wnt_Target_Genes Wnt Target Gene Expression TCF4->Wnt_Target_Genes activates Spindlin1 Spindlin1 H3K4me3_R8me2a H3K4me3/R8me2a Spindlin1->H3K4me3_R8me2a reads H3K4me3_R8me2a->TCF4 recruits SPINDOC SPINDOC SPINDOC->Spindlin1 inhibits

Spindlin1's role as a co-activator in the Wnt signaling pathway.
Ribosomal RNA (rRNA) Transcription

Spindlin1 localizes to the nucleolus, the site of rRNA synthesis, and is enriched at active ribosomal DNA (rDNA) repeats.[2][3] By recognizing H3K4me3 marks at these loci, Spindlin1 promotes the transcription of rRNA genes by RNA Polymerase I.[2][3][10] The Spindlin1/C11orf84 (SPINDOC) complex plays a role in this process by displacing HP1 proteins from H3K4me3K9me3-enriched rDNA loci, thereby facilitating a switch from a repressed to an active chromatin state.[10]

G Spindlin1 in rRNA Transcription cluster_nucleolus Nucleolus Spindlin1 Spindlin1 SPINDOC SPINDOC Spindlin1->SPINDOC H3K4me3 H3K4me3 Spindlin1->H3K4me3 H3K9me3 H3K9me3 Spindlin1->H3K9me3 HP1 HP1 Spindlin1->HP1 displaces SPINDOC->H3K4me3 SPINDOC->H3K9me3 SPINDOC->HP1 displaces rDNA rDNA pre_rRNA pre-rRNA rDNA->pre_rRNA transcribes H3K4me3->rDNA H3K9me3->rDNA HP1->H3K9me3 PolI RNA Polymerase I PolI->rDNA

Spindlin1's involvement in the regulation of ribosomal RNA transcription.
Cell Cycle Regulation

Spindlin1 has been shown to influence cell cycle progression, particularly the metaphase-to-anaphase transition.[6][22] Overexpression of Spindlin1 can lead to metaphase arrest and chromosomal instability.[6] It has been suggested that Spindlin1 regulates the spindle assembly checkpoint by modulating the expression of BUB3.[22]

G Spindlin1 and Cell Cycle Regulation Spindlin1 Spindlin1 BUB3_mRNA BUB3 mRNA Spindlin1->BUB3_mRNA stabilizes BUB3_protein BUB3 Protein BUB3_mRNA->BUB3_protein translates to SAC Spindle Assembly Checkpoint (SAC) BUB3_protein->SAC activates Metaphase Metaphase SAC->Metaphase maintains Anaphase Anaphase SAC->Anaphase inhibits transition Metaphase->Anaphase transition

A simplified model of Spindlin1's role in cell cycle regulation.

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to investigate the function of the Spindlin1 Tudor domain. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Protein and Peptide Preparation: Express and purify recombinant Spindlin1 protein. Synthesize or purchase high-purity histone peptides with the desired modifications. Dialyze both protein and peptide into the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.

  • Sample Preparation: Degas both protein and peptide solutions immediately before the experiment to prevent air bubbles. A typical concentration for the protein in the sample cell is 20-50 µM, and the peptide concentration in the syringe is 10-20 times higher.

  • ITC Experiment: Load the protein solution into the sample cell and the peptide solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis: Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the Spindlin1 Tudor domain, both in its apo form and in complex with histone peptides or small molecules.

Protocol:

  • Protein Expression and Purification: Express and purify a high-yield, soluble, and stable construct of the Spindlin1 Tudor domain(s).

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques.

  • Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it against the experimental data to obtain a high-resolution structure.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay used for high-throughput screening of inhibitors of the Spindlin1-histone interaction.

Protocol:

  • Reagent Preparation: Use a biotinylated histone peptide (e.g., H3K4me3) and a His-tagged Spindlin1 protein. Prepare Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in an appropriate assay buffer.

  • Assay Setup: In a 384-well plate, add the His-tagged Spindlin1, the biotinylated histone peptide, and the compound to be tested.

  • Incubation: Incubate the mixture to allow for binding to occur.

  • Bead Addition: Add the Donor and Acceptor beads to the wells.

  • Signal Detection: In the presence of binding, the Donor and Acceptor beads are brought into close proximity, resulting in a chemiluminescent signal that can be read on a plate reader. Inhibitors will disrupt this interaction, leading to a decrease in the signal.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with Spindlin1 in a cellular context.

Protocol:

  • Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein complexes.

  • Immunoprecipitation: Add an antibody specific to Spindlin1 to the cell lysate and incubate to allow the antibody to bind to Spindlin1 and its interacting partners.

  • Complex Capture: Add Protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

Conclusion and Future Directions

The Tudor domain of Spindlin1 is a multifaceted epigenetic reader that plays a crucial role in translating histone modification patterns into specific cellular responses. Its involvement in key signaling pathways and its association with cancer make it a compelling target for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of Spindlin1 and to design and evaluate potent and selective inhibitors.

Future research will likely focus on further dissecting the combinatorial readout of histone modifications by the different Tudor domains, identifying novel interacting partners of Spindlin1, and elucidating its precise roles in different cellular contexts and disease states. The development of highly specific chemical probes and inhibitors will be instrumental in these endeavors and will pave the way for new therapeutic strategies targeting the epigenetic machinery.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and dosage recommendations for the use of VinSpinIn, a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, in in vitro experimental settings. This compound is a valuable tool for investigating the role of SPIN proteins, particularly Spindlin1 (SPIN1), in chromatin function and cellular signaling pathways. An inactive control compound, VinSpinIC, is also available and should be used in parallel to ensure the observed effects are specific to SPIN protein inhibition.

Mechanism of Action

This compound is a potent inhibitor of SPIN1, a "reader" of histone post-translational modifications.[1] SPIN1 recognizes and binds to trimethylated lysine 4 on histone 3 (H3K4me3), a mark associated with active gene transcription.[1] By binding to the tudor domain of SPIN1, this compound competitively inhibits its interaction with histone marks, thereby modulating gene expression. Dysregulation of SPIN1 has been implicated in various cancers through the activation of signaling pathways such as Wnt/β-catenin, PI3K/Akt, and RET.[1]

Recommended Dosage and Quantitative Data

For cellular assays, a concentration range of 0.5 to 3 µM is recommended for this compound. For single-concentration screening experiments, a concentration of 1 µM is advised.[1] It is crucial to include the inactive control, VinSpinIC, at the same concentrations to differentiate specific inhibitory effects from off-target or compound-specific effects.

Biophysical and Cellular Potency
Assay TypeTargetThis compound PotencyVinSpinIC Potency
Isothermal Titration Calorimetry (ITC) KdSPIN1~10-130 nM~130 times less potent than this compound
NanoBRET Cellular Target EngagementSPIN1-H3 InteractionDose-dependent inhibitionNo inhibition
AlphaScreen IC50SPIN130 nMNot specified
SYPRO Orange Thermal ShiftSPIN Family (SPIN1, 2B, 3, 4)Induced large thermal shiftNo significant thermal shift

Data compiled from the Structural Genomics Consortium.[1]

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay

This protocol is adapted from the methods used to characterize this compound's cellular activity.[1]

Objective: To quantitatively assess the binding of this compound to SPIN1 within living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-SPIN1 fusion protein

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • Phenol red-free DMEM with 4% FBS

  • NanoBRET™ 618 fluorescent ligand (Promega)

  • This compound and VinSpinIC (stock solutions in DMSO)

  • White, 384-well assay plates (Greiner #3570)

  • Plate reader capable of measuring NanoBRET™ signal

Procedure:

  • Transfection: Seed HEK293T cells in a 6-well plate. Transfect the cells with the NanoLuc®-SPIN1 plasmid according to the transfection reagent manufacturer's protocol.

  • Cell Preparation: Sixteen hours post-transfection, collect the cells, wash with PBS, and resuspend in phenol red-free DMEM with 4% FBS.

  • Ligand Addition: Add the NanoBRET™ 618 fluorescent ligand to the cell suspension at a final concentration of 100 nM.

  • Cell Plating: Plate the cell suspension into a 384-well white assay plate at a density of 2.7x10³ cells per well.

  • Compound Addition: Add this compound or VinSpinIC to the wells at final concentrations ranging from 0 to 30 µM. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection: Measure the NanoBRET™ signal using a plate reader equipped with the appropriate filters for NanoLuc® emission (460 nm) and NanoBRET™ 618 acceptor emission (618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the dose-response curve to determine the IC₅₀ value for this compound.

SYPRO Orange Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is based on the methods used to determine the potency and selectivity of this compound against the SPIN family and other methyl-binding domains.[1]

Objective: To assess the direct binding of this compound to purified SPIN proteins and evaluate its selectivity.

Materials:

  • Purified recombinant SPIN proteins (SPIN1, SPIN2B, SPIN3, SPIN4)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound and VinSpinIC (stock solutions in DMSO)

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing the purified SPIN protein (final concentration 1-2 µM), SYPRO Orange dye (final concentration 5x), and this compound or VinSpinIC at the desired concentration (e.g., 10 µM). Include a DMSO vehicle control.

  • Thermal Ramping: Place the plate in a real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.05°C/s.

  • Fluorescence Reading: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tₘ) is the midpoint of the protein unfolding transition. A significant increase in Tₘ in the presence of this compound compared to the DMSO control indicates direct binding and stabilization of the protein.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

VinSpinIn_Mechanism cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound H3K4me3 H3K4me3 SPIN1 SPIN1 H3K4me3->SPIN1 binds Transcription Gene Transcription (Wnt/β-catenin, PI3K/Akt targets) SPIN1->Transcription activates This compound This compound This compound->SPIN1 inhibits

Caption: this compound inhibits SPIN1 binding to H3K4me3, preventing gene transcription.

NanoBRET™ Experimental Workflow

NanoBRET_Workflow Transfect 1. Transfect HEK293T cells with NanoLuc®-SPIN1 Prepare 2. Prepare cell suspension and add NanoBRET™ ligand Transfect->Prepare Plate 3. Plate cells in 384-well plate Prepare->Plate Add_Compound 4. Add this compound, VinSpinIC, or DMSO control Plate->Add_Compound Incubate 5. Incubate for 24 hours at 37°C Add_Compound->Incubate Read 6. Measure NanoBRET™ signal Incubate->Read Analyze 7. Analyze data and generate dose-response curve Read->Analyze

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

References

Application Notes and Protocol for Utilizing VinSpinIn in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VinSpinIn is a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, particularly SPIN1. SPIN1 is a "reader" of histone modifications, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3) and playing a crucial role in transcriptional activation. Its involvement in oncogenic pathways, such as Wnt/β-catenin signaling, makes it a compelling target for therapeutic development. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions in the cell's natural context.[1] The use of this compound in conjunction with ChIP can provide valuable insights into the genome-wide localization of SPIN1 and how its inhibition affects gene regulation.

These application notes provide a detailed protocol for incorporating this compound into a ChIP workflow to study its impact on SPIN1-chromatin interactions.

Principle of the Assay

This protocol outlines the treatment of cells with this compound to inhibit the binding of SPIN1 to its target chromatin regions. Following treatment, standard ChIP procedures are used to isolate chromatin and immunoprecipitate a protein of interest (e.g., a histone mark or a transcription factor) to assess how the inhibition of SPIN1 by this compound alters the chromatin landscape and the association of other proteins.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Catalog No. Comments
This compoundStructural Genomics Consortium (SGC)N/AOr other commercial supplier
VinSpinIC (inactive control)Structural Genomics Consortium (SGC)N/ARecommended as a negative control
Cell Culture MediumVaries by cell line-
Fetal Bovine Serum (FBS)Varies by cell line-
Penicillin-StreptomycinVaries by cell line-
Formaldehyde, 37%Sigma-AldrichF8775Or equivalent
GlycineSigma-AldrichG8898Or equivalent
Protease Inhibitor CocktailRoche11836170001Or equivalent
Protein A/G Magnetic BeadsThermo Fisher Scientific88802Or equivalent
ChIP-validated AntibodyVaries by target-Specific to the protein of interest
No-antibody control (IgG)Varies by host species-Essential for determining background signal
ChIP Lysis BufferSee Protocol-
ChIP Dilution BufferSee Protocol-
Low Salt Wash BufferSee Protocol-
High Salt Wash BufferSee Protocol-
LiCl Wash BufferSee Protocol-
TE BufferSee Protocol-
Elution BufferSee Protocol-
RNase AThermo Fisher ScientificEN0531
Proteinase KThermo Fisher ScientificEO0491
DNA Purification KitQiagen28004Or equivalent

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Cell Culture and this compound Treatment
  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of this compound. Based on cellular assay recommendations, a starting concentration range of 0.5 µM to 3 µM is suggested. It is critical to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and target.

  • Include a vehicle control (e.g., DMSO) and a negative control using the inactive compound VinSpinIC.

  • Incubate cells for the desired period (e.g., 4, 8, 12, or 24 hours).

Cross-linking
  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate at room temperature for 10 minutes with gentle shaking.[1] This step should be optimized (e.g., a time course of 2-30 minutes) as over- or under-crosslinking can negatively impact the experiment.[1]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

Cell Lysis and Chromatin Fragmentation
  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and proceed to chromatin fragmentation. Sonication is a common method to shear chromatin to an average size of 200-1000 bp.[2] The sonication conditions (power, duration, number of cycles) must be empirically determined for each cell type.[2]

  • After fragmentation, centrifuge the samples to pellet cellular debris. The supernatant contains the soluble chromatin.

Immunoprecipitation
  • Take an aliquot of the sheared chromatin to serve as the "input" control. This sample will be processed alongside the immunoprecipitated samples starting from the reverse cross-linking step.

  • Dilute the remaining chromatin with ChIP Dilution Buffer.

  • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.[3]

  • Add a ChIP-validated antibody against the protein of interest to the pre-cleared chromatin. A no-antibody or IgG control is essential to determine the background signal.[3]

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for at least 1 hour at 4°C.[2]

Washing
  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.[4]

Elution and Reverse Cross-linking
  • Elute the chromatin from the antibody/beads by adding Elution Buffer and incubating at room temperature.

  • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours or overnight.[5]

  • Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.[5]

DNA Purification
  • Purify the DNA using a spin column kit or phenol/chloroform extraction.

  • The purified DNA is now ready for downstream analysis, such as qPCR or next-generation sequencing (ChIP-seq).

Data Presentation

Quantitative data from ChIP-qPCR should be presented as the percentage of input, which normalizes the amount of immunoprecipitated DNA to the total amount of input chromatin. For ChIP-seq data, quantitative comparisons between this compound-treated and control samples can be performed by analyzing the number of reads in identified peaks.

Table 1: Quantitative Parameters for this compound in Biophysical Assays

Parameter This compound VinSpinIC (Inactive Control) Reference
ITC KD vs. SPIN1 147 nM~19 µM
AlphaScreen IC50 vs. SPIN1 30 nM> 100 µM
Recommended Cellular Assay Concentration 0.5 - 3 µM0.5 - 3 µM

Visualizations

Experimental Workflow

ChIP_Workflow_with_this compound cluster_0 Cell Treatment cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 Analysis CellCulture 1. Cell Culture VinSpinInTreatment 2. This compound Treatment (0.5-3 µM) CellCulture->VinSpinInTreatment Crosslinking 3. Formaldehyde Cross-linking VinSpinInTreatment->Crosslinking Quenching 4. Glycine Quenching Crosslinking->Quenching CellLysis 5. Cell Lysis Quenching->CellLysis ChromatinShearing 6. Chromatin Shearing (Sonication) CellLysis->ChromatinShearing Input Input Sample ChromatinShearing->Input IP 7. Immunoprecipitation with Antibody ChromatinShearing->IP ReverseCrosslinking 11. Reverse Cross-linking Input->ReverseCrosslinking BeadCapture 8. Bead Capture IP->BeadCapture Washing 9. Washes BeadCapture->Washing Elution 10. Elution Washing->Elution Elution->ReverseCrosslinking DNAPurification 12. DNA Purification ReverseCrosslinking->DNAPurification Analysis 13. qPCR or ChIP-seq DNAPurification->Analysis

Caption: Workflow for Chromatin Immunoprecipitation using this compound.

SPIN1 Signaling Pathway

SPIN1_Pathway cluster_pathway SPIN1-Mediated Transcriptional Activation H3K4me3 H3K4me3 SPIN1 SPIN1 H3K4me3->SPIN1 binds to Transcriptional_Activation Transcriptional Activation SPIN1->Transcriptional_Activation promotes This compound This compound This compound->SPIN1 inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Cell_Proliferation Cancer Cell Proliferation Wnt_beta_catenin->Cell_Proliferation PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Proliferation RET_Signaling RET Signaling RET_Signaling->Cell_Proliferation Transcriptional_Activation->Wnt_beta_catenin Transcriptional_Activation->PI3K_Akt Transcriptional_Activation->RET_Signaling

Caption: Simplified signaling pathway of SPIN1 and the inhibitory action of this compound.

Troubleshooting

Common issues in ChIP experiments and potential solutions are outlined below.

Problem Possible Cause Solution
Low DNA Yield Inefficient cell lysis or chromatin shearingOptimize sonication conditions; ensure complete cell lysis.
Inefficient immunoprecipitationUse a high-quality, ChIP-validated antibody; optimize antibody concentration.
High Background Insufficient washingIncrease the number or stringency of washes.
Non-specific antibody bindingUse a pre-clearing step; include an IgG control.
No Enrichment Ineffective antibodyTest antibody specificity by Western blot.
Protein not associated with DNA under experimental conditionsEnsure the protein of interest is a chromatin-associated protein.
Over-crosslinking masking the epitopeOptimize formaldehyde cross-linking time.[1]

Conclusion

The protocol described provides a framework for utilizing this compound as a tool to investigate the role of SPIN1 in chromatin biology. By inhibiting SPIN1 with this compound prior to performing ChIP, researchers can gain valuable insights into the downstream effects on gene regulation and the association of other proteins with chromatin. As with any ChIP experiment, optimization of key steps for the specific cell type and antibody is crucial for obtaining reliable and reproducible results.

References

Application of VinSpinIn in cancer cell line research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VinSpinIn is a potent and selective chemical probe for the Spindlin (SPIN) family of proteins, particularly Spindlin1 (SPIN1).[1] SPIN1 is a Tudor domain-containing protein that recognizes and binds to histone marks, such as trimethylated lysine 4 on histone H3 (H3K4me3), a mark associated with active transcription.[1] Overexpression of SPIN1 has been observed in various cancers, where it promotes cancer cell proliferation by activating key oncogenic signaling pathways, including Wnt/β-catenin and PI3K/Akt.[1] this compound offers a valuable tool for investigating the biological functions of SPIN1 in cancer and for validating it as a potential therapeutic target. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.

Data Presentation

In Vitro Biophysical Binding of this compound and VinSpinIC
TargetThis compound KD (nM)VinSpinIC KD (nM)
SPIN110 - 130>10,000
SPIN2B~130>10,000
SPIN3~120>10,000
SPIN4~110>10,000
Data from Isothermal Titration Calorimetry (ITC). VinSpinIC is a structurally similar inactive control compound.[1]
Selectivity of this compound Against Methyltransferases (IC50)
TargetThis compound IC50 (µM)
PRMT4>30
Data from a Scintillation Proximity Assay (SPA). The IC50 against PRMT4 was approximately 300 times greater than the AlphaScreen IC50 on SPIN1 (30 nM).[1]

Signaling Pathways

SPIN1-Mediated Oncogenic Signaling

SPIN1_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SPIN1 SPIN1 H3K4me3 H3K4me3 SPIN1->H3K4me3 binds Gene_Expression Target Gene Expression H3K4me3->Gene_Expression activates TCF_LEF TCF/LEF TCF_LEF->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl LRP5_6->Dvl GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dvl->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin degrades beta_catenin->TCF_LEF translocates & activates PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation promotes

Caption: SPIN1-mediated activation of Wnt/β-catenin and PI3K/Akt pathways.

Inhibition of SPIN1 Signaling by this compound

VinSpinIn_Inhibition cluster_nucleus Nucleus This compound This compound SPIN1 SPIN1 This compound->SPIN1 inhibits H3K4me3 H3K4me3 SPIN1->H3K4me3 binds Gene_Expression Target Gene Expression H3K4me3->Gene_Expression activation blocked Proliferation Cell Proliferation Gene_Expression->Proliferation reduced

Caption: this compound inhibits SPIN1, leading to reduced target gene expression.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound and VinSpinIC (inactive control)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and VinSpinIC in complete medium. A suggested concentration range is 0.1 µM to 30 µM.[1] Include a vehicle-only control (DMSO).

  • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound, VinSpinIC, or vehicle.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation period, add MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • If using MTT, add the solubilization solution and incubate until the crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the Wnt/β-catenin and PI3K/Akt pathways.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and VinSpinIC

  • DMSO

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-Akt, anti-Akt, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound, VinSpinIC, or vehicle at the desired concentration (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis start Seed Cancer Cell Lines treatment Treat with this compound, VinSpinIC, or Vehicle start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability western Western Blot (Pathway Analysis) treatment->western ic50 IC50 Determination viability->ic50 protein_quant Protein Expression Quantification western->protein_quant

Caption: General workflow for studying this compound in cancer cell lines.

Conclusion

This compound is a critical tool for elucidating the role of SPIN1 in cancer biology. The provided protocols offer a foundation for investigating its effects on cell proliferation and key signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The use of the inactive control, VinSpinIC, is highly recommended to ensure that the observed effects are specific to the inhibition of Spindlin proteins.

References

Unveiling Protein-Protein Interactions of Spin1 with VinSpinIn: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spindlin1 (Spin1) is a crucial epigenetic reader protein implicated in the transcriptional regulation of several signaling pathways associated with cancer, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1] Its ability to recognize and bind to methylated histone marks, such as H3K4me3, makes it a key player in chromatin dynamics and gene expression.[1][2] The study of Spin1 protein-protein interactions is paramount to understanding its function and for the development of novel therapeutics. VinSpinIn is a potent and cell-active chemical probe designed to facilitate the study of the Spin family of proteins.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the protein-protein interactions of Spin1.

This compound: A Chemical Probe for Spin1

This compound is a selective inhibitor of the Tudor domain of Spindlin1, exhibiting a high affinity with a dissociation constant (Kd) of 9.9 nM for the SPIN149-262 fragment.[3] It serves as an invaluable tool for researchers to probe the biological functions of Spin1. Accompanying this compound is VinSpinIC, a structurally similar but inactive control compound, which is essential for validating that observed biological effects are specifically due to the inhibition of Spin1.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and potency of this compound and its inactive control, VinSpinIC, against Spin family proteins and other methyl-lysine binding proteins.

Table 1: In Vitro Biophysical Binding and Potency of this compound and VinSpinIC

CompoundTarget ProteinAssay TypeKd (nM)IC50 (nM)ΔTm (°C)
This compound SPIN149-262ITC9.9--
SPIN1AlphaScreen-33-
SPIN1Thermal Shift--13.17
SPIN2BITC46.1--
SPIN3ITC131.1--
SPIN4ITC18.1--
VinSpinIC SPIN1ITC~1300>30,000No significant shift

Data sourced from the Structural Genomics Consortium.[1][4]

Table 2: Selectivity of this compound against a Panel of Methyltransferases

CompoundTargetAssay TypeIC50 (µM)
This compound PRMT4SPA>10
SETD2SPA>50
SUV39H2SPA>50

This table demonstrates the selectivity of this compound for Spin1 over other methyl-binding proteins. The lowest IC50 of this compound against a methyltransferase (PRMT4) was approximately 300 times greater than its IC50 for Spin1.[1][4]

Experimental Protocols

Detailed methodologies for key experiments to study Spin1 protein-protein interactions using this compound are provided below.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to assess the binding of this compound to Spin1 by measuring the change in the protein's melting temperature (Tm).

Materials:

  • Purified Spin1 protein (>80% purity)

  • This compound and VinSpinIC (10 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock)

  • Tm Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)

  • 384-well PCR plates

  • Real-Time PCR instrument capable of fluorescence detection

Protocol:

  • Prepare Protein-Dye Mixture: Dilute the purified Spin1 protein to a final concentration of 2 µM in Tm Buffer. Add SYPRO Orange dye to a final concentration of 5x.

  • Aliquot Mixture: Using a multichannel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well PCR plate.

  • Add Compounds: Add 10 nL of this compound or VinSpinIC from a 10 mM stock solution to the respective wells to achieve a final concentration of 10 µM. Include a DMSO control.

  • Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Program the instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/min, while continuously monitoring the fluorescence of SYPRO Orange (Excitation: ~470 nm, Emission: ~570 nm).

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates stabilization of the protein upon ligand binding.

NanoBRET™ Cellular Target Engagement Assay

This assay quantifies the binding of this compound to Spin1 in living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-Spin1 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound and VinSpinIC

  • 384-well white assay plates

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Spin1 fusion plasmid using a suitable transfection reagent. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM at a concentration of 2 x 105 cells/mL. Dispense 38 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Add this compound, VinSpinIC, or DMSO control to the wells at the desired final concentrations.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Read Plate: Measure the donor emission (460 nm) and acceptor emission (600 nm) within 20 minutes using a plate reader capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the compound will result in a decrease in the BRET ratio, from which an IC50 value can be determined.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify proteins that interact with Spin1 in a cellular context.

Materials:

  • Cells expressing tagged-Spin1 (e.g., FLAG-Spin1 or HA-Spin1)

  • This compound and VinSpinIC

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against the tag (e.g., anti-FLAG or anti-HA)

  • Protein A/G magnetic beads

  • Wash Buffer (similar to Lysis Buffer but with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Cell Treatment: Treat cells with this compound, VinSpinIC, or DMSO for the desired time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold Lysis Buffer.

  • Pre-clearing Lysate: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Capture Complexes: Add fresh Protein A/G magnetic beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., SERBP1) or by mass spectrometry for unbiased identification of novel interactors.[5]

Pull-down Assay

This in vitro method is used to confirm direct interactions between Spin1 and a putative binding partner.

Materials:

  • Purified recombinant GST-tagged Spin1 (bait protein)

  • Purified recombinant protein of interest (prey protein)

  • Glutathione-agarose beads

  • Binding Buffer (e.g., PBS with 0.1% Triton X-100)

  • This compound and VinSpinIC

  • Wash Buffer (same as Binding Buffer)

  • Elution Buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

Protocol:

  • Immobilize Bait Protein: Incubate the purified GST-Spin1 with glutathione-agarose beads to immobilize the bait protein.

  • Wash: Wash the beads to remove unbound GST-Spin1.

  • Compound Incubation: Incubate the beads with this compound, VinSpinIC, or DMSO.

  • Add Prey Protein: Add the purified prey protein to the beads and incubate to allow for interaction.

  • Washing: Wash the beads extensively with Wash Buffer to remove non-interacting proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein to determine if a direct interaction occurred and if it was disrupted by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Spin1 and a general experimental workflow for studying its interactions.

Spin1_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dsh Dsh Frizzled->Dsh inhibition GSK3b_Axin_APC GSK3b_Axin_APC Dsh->GSK3b_Axin_APC inhibition beta_catenin beta_catenin GSK3b_Axin_APC->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF activation Target_Gene_Expression Target_Gene_Expression TCF_LEF->Target_Gene_Expression transcription Spin1_Wnt Spin1 Spin1_Wnt->TCF_LEF co-activation RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors proliferation, survival Spin1_PI3K Spin1 PI3K_Akt_signaling PI3K/Akt Signaling Spin1_PI3K->PI3K_Akt_signaling activation Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors activation Target_Gene_Expression_MAPK Target_Gene_Expression_MAPK Transcription_Factors->Target_Gene_Expression_MAPK transcription Spin1_MAPK Spin1 Spin1_MAPK->Target_Gene_Expression_MAPK co-activation

Caption: Overview of signaling pathways involving Spin1.

VinSpinIn_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_downstream Downstream Analysis Purified_Spin1 Purified Spin1 TSA Thermal Shift Assay Purified_Spin1->TSA PullDown Pull-down Assay Purified_Spin1->PullDown Putative_Interactor Putative Interactor Putative_Interactor->PullDown VinSpinIn_vitro This compound / VinSpinIC VinSpinIn_vitro->TSA VinSpinIn_vitro->PullDown Binding_Affinity Binding_Affinity TSA->Binding_Affinity Western_Blot Western Blot PullDown->Western_Blot Cultured_Cells Cultured Cells NanoBRET NanoBRET Assay Cultured_Cells->NanoBRET CoIP Co-Immunoprecipitation Cultured_Cells->CoIP VinSpinIn_cell This compound / VinSpinIC VinSpinIn_cell->NanoBRET VinSpinIn_cell->CoIP Cellular_Target_Engagement Cellular_Target_Engagement NanoBRET->Cellular_Target_Engagement CoIP->Western_Blot Mass_Spec Mass Spectrometry CoIP->Mass_Spec Interaction_Validation Interaction_Validation Western_Blot->Interaction_Validation Novel_Interactor_ID Novel_Interactor_ID Mass_Spec->Novel_Interactor_ID

Caption: Experimental workflow for studying Spin1 interactions.

Conclusion

This compound, together with its inactive control VinSpinIC, provides a robust chemical toolset for the detailed investigation of Spin1 protein-protein interactions. The protocols and data presented herein offer a comprehensive guide for researchers to explore the intricate roles of Spin1 in cellular signaling and disease, ultimately aiding in the development of novel therapeutic strategies targeting this important epigenetic reader.

References

Application Notes: Using VinSpinIn to Validate Spindlin1 (Spin1) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spindlin1 (Spin1) is a Tudor domain-containing protein that functions as a "reader" of histone modifications, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3).[1] This interaction is crucial for transcriptional activation.[1] Spin1 is overexpressed in various cancers and has been shown to promote cancer cell proliferation by activating key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/Akt, and MAPK.[1][2][3][4] Its role in driving tumorigenesis makes it a compelling target for anticancer therapies.[1][2]

To facilitate the investigation and validation of Spin1 as a therapeutic target, the Structural Genomics Consortium (SGC) has developed VinSpinIn, a potent, selective, and cell-active chemical probe for the Spindlin family of proteins.[1] this compound, along with its structurally similar but inactive control compound, VinSpinIC, provides an essential toolset for elucidating the biological functions of Spin1 and confirming its role in disease.[1] These application notes provide detailed protocols for using this compound to validate Spin1 target engagement and functional effects in a cellular context.

Data Presentation

The following tables summarize the in vitro binding affinity and selectivity of this compound, demonstrating its suitability as a chemical probe for Spin1.

Table 1: In Vitro Biophysical Binding Data for this compound and VinSpinIC

Protein This compound ΔTm (°C) This compound ITC KD (nM) VinSpinIC ITC KD (nM)
Spin1 12.5 10 - 130 >17000
Spin2B 11.8 10 - 130 Not Determined
Spin3 10.1 10 - 130 Not Determined
Spin4 12.0 10 - 130 Not Determined

Data from SYPRO Orange thermal shift and Isothermal Titration Calorimetry (ITC) assays. A higher ΔTm indicates greater target stabilization upon compound binding. KD values represent binding affinity, with lower values indicating stronger binding. The KD for this compound against Spin1 is approximately 130 times more potent than its inactive control.[1]

Table 2: Selectivity Profile of this compound

Target Class Representative Target This compound Activity
Methyl Binding Domains Various MBDs No significant thermal shift observed
Methyltransferases PRMT4 (CARM1) IC50 ≈ 9 µM
Methyltransferases Other screened enzymes No significant inhibition

This compound was screened against a panel of methyl binding domains (MBDs) and methyltransferases. The IC50 against the most potently inhibited methyltransferase (PRMT4) is approximately 300 times weaker than its activity on Spin1, demonstrating high selectivity.[1]

Signaling Pathways and Experimental Workflows

Spin1-Mediated Oncogenic Signaling

Spin1 acts as a critical co-activator of transcription. By binding to H3K4me3 marks at the promoter regions of genes, it facilitates the expression of genes involved in oncogenic pathways like MAPK, PI3K/Akt, and Wnt.[1][2] this compound validates the therapeutic hypothesis by occupying the histone-binding pocket of Spin1, preventing its engagement with chromatin and thereby inhibiting downstream gene expression and cancer cell proliferation.

G cluster_pathways Downstream Signaling Pathways H3K4me3 H3K4me3 Spin1 Spin1 H3K4me3->Spin1 binds Transcription Transcriptional Activation Spin1->Transcription This compound This compound This compound->Spin1 inhibits MAPK MAPK Pathway Genes Transcription->MAPK PI3K_Akt PI3K/Akt Pathway Genes Transcription->PI3K_Akt Wnt Wnt Pathway Genes Transcription->Wnt Proliferation Cell Proliferation & Tumorigenesis MAPK->Proliferation PI3K_Akt->Proliferation Wnt->Proliferation

Caption: Spin1 signaling pathway and point of inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for validating Spin1 as a therapeutic target using this compound. It is crucial to include the inactive control, VinSpinIC, in all experiments to ensure that the observed effects are due to Spin1 inhibition.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[5][6] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7]

G cluster_workflow CETSA Workflow A 1. Cell Culture & Treatment (this compound/VinSpinIC/DMSO) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Contains stabilized Spin1) D->E Supernatant F Insoluble Pellet (Contains denatured protein) D->F Pellet G 5. Protein Analysis (Western Blot for Spin1) E->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Spin1 Target Engagement

  • Cell Plating: Seed cancer cells known to express Spin1 (e.g., SGC7901) into 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., 1 µM), VinSpinIC (1 µM), or DMSO (vehicle control) for 1-3 hours in a 37°C incubator.[1][8]

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension for each temperature point into PCR tubes.

  • Heat Challenge: Heat the aliquots in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), leaving one aliquot at room temperature as the non-heated control.[5]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Denature the protein samples in SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Spin1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble Spin1 relative to the non-heated control against the temperature for each treatment condition. A rightward shift in the melting curve for this compound-treated cells compared to controls indicates target stabilization and engagement.

Interaction Proteomics: Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can identify proteins that interact with Spin1 and determine if this compound disrupts these interactions, providing insight into its mechanism of action.[10][11]

G cluster_workflow IP-MS Workflow A 1. Cell Lysis (Compound-treated cells) B 2. Immunoprecipitation (Anti-Spin1 antibody + beads) A->B C 3. Wash & Elute (Isolate Spin1 complexes) B->C D 4. Protein Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Identify interacting proteins) E->F

Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).

Protocol: Co-Immunoprecipitation (Co-IP) for Spin1 Interactors

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with this compound, VinSpinIC, or DMSO for 4-6 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[10]

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Spin1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.[12]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • Mass Spectrometry Analysis:

    • Run the eluate briefly on an SDS-PAGE gel and perform an in-gel trypsin digestion.

    • Alternatively, perform an on-bead digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare the list of co-precipitated proteins between this compound, VinSpinIC, and DMSO treatments. Proteins that are depleted in the this compound sample are potential interactors whose binding is disrupted by the compound.

Functional Validation: Cell Migration/Invasion Assay

Given Spin1's role in activating transcriptional programs related to cell proliferation and tumorigenesis, assessing the impact of its inhibition on cancer cell migration and invasion is a key functional validation step.

G cluster_workflow Transwell Invasion Assay Workflow A 1. Coat Insert (Matrigel for invasion) B 2. Seed Cells (Serum-free media + compounds in top chamber) A->B C 3. Add Chemoattractant (Serum-containing media in bottom chamber) B->C D 4. Incubate (Allow cells to invade/migrate) C->D E 5. Remove Non-invading Cells D->E F 6. Fix & Stain (Invaded cells on membrane) E->F G 7. Image & Quantify F->G

Caption: Workflow for the Transwell Cell Invasion Assay.

Protocol: Transwell Invasion Assay

  • Prepare Inserts: Rehydrate 8.0 µm pore size Transwell inserts. For invasion assays, coat the top of the membrane with a thin layer of Matrigel and allow it to solidify at 37°C.[14][15] For migration assays, no coating is needed.[16]

  • Cell Preparation: Culture cells to ~70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.[14]

    • Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.[17]

    • Add this compound, VinSpinIC, or DMSO to the cell suspension at the desired final concentrations and briefly pre-incubate.

    • Seed 100 µL of the cell suspension into the top chamber of each insert.[17]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-48 hours, depending on the cell type's invasive capacity.[14]

  • Staining:

    • Carefully remove the inserts from the plate. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

    • Fix the invaded cells on the bottom of the membrane with 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[17]

    • Stain the cells with 0.2% Crystal Violet solution for 10 minutes.[16]

  • Quantification: Gently wash the inserts in water to remove excess stain and allow them to dry. Image multiple fields of view for each membrane using a microscope. Count the number of stained cells per field to quantify invasion.

  • Data Analysis: Compare the number of invading cells in the this compound-treated wells to the control wells. A significant reduction indicates that Spin1 inhibition impairs cell invasion.

Logical Framework for Target Validation

The validation of Spin1 as a therapeutic target using this compound follows a logical progression, often conceptualized as a "four-pillar" framework.[18][19] This ensures that the chemical probe robustly connects the molecular target to a cellular phenotype.

G P1 Pillar 1: Target Engagement P2 Pillar 2: On-Target Activity P1->P2 P3 Pillar 3: Cellular Phenotype P2->P3 P4 Pillar 4: Correlation P3->P4 Validation Target Validation: Spin1 is a druggable target P4->Validation E1 This compound binds to Spin1 in cells (CETSA) E1->P1 E2 This compound disrupts Spin1 protein interactions (IP-MS) E2->P2 E3 This compound inhibits cell migration & proliferation E3->P3 E4 Phenotype is absent with inactive control (VinSpinIC) E4->P4 E5 Phenotype is recapitulated by Spin1 knockdown (siRNA/CRISPR) E5->P4

Caption: Logical framework for validating Spin1 with the chemical probe this compound.

References

How to solubilize and store VinSpinIn for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VinSpinIn is a potent and cell-active chemical probe designed to target the Spindlin (SPIN) family of proteins, with a high affinity for Spindlin1 (SPIN1).[1] SPIN1 is a "reader" of epigenetic histone marks, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3), often in conjunction with other marks like asymmetric dimethylation of arginine 8 (H3R8me2a).[1][2][3] By binding to these marks, SPIN1 plays a crucial role in transcriptional activation.[1]

Overexpression of SPIN1 is implicated in various cancers, where it promotes cell proliferation by activating key oncogenic signaling pathways such as Wnt/β-catenin and PI3K/Akt.[1] Consequently, inhibiting SPIN1 with a small molecule probe like this compound is a valuable strategy for investigating its biological functions and validating it as a potential therapeutic target.[1]

This document provides detailed protocols for the solubilization, storage, and experimental application of this compound. It also includes data on its binding affinity and selectivity, as well as a structurally similar inactive control compound, VinSpinIC, which is recommended for use in parallel to validate that observed biological effects are specific to this compound's intended target.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is critical for accurate preparation of stock solutions and for use in various experimental contexts.

PropertyValue
IUPAC Name 2-[4-({[2-(4-{[2-amino-5-(cyclopropylmethoxy)-3,3-dimethyl-3H-indol-6-yl]oxy}butyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}methyl)-1H-1,2,3-triazol-1-yl]-1-{4-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethan-1-one
Molecular Formula C₄₂H₅₈N₈O₄
Molecular Weight 738.96 g/mol
CAS Number 2380021-98-5[4]

Solubilization and Storage Protocols

Proper handling and storage of this compound are essential to maintain its stability and ensure experimental reproducibility.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for Preparing Stock Solutions
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • To prepare a high-concentration stock solution (e.g., 10 mM or 50 mM), add the appropriate volume of anhydrous DMSO to the vial. This compound is soluble in DMSO up to at least 50 mM.[1]

  • Vortex briefly until the powder is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and exposure to light.

Storage Conditions
  • Solid Compound : Store the powder at +4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). The container should be kept tightly sealed and protected from light.[1]

  • Stock Solutions : Store the DMSO stock solution aliquots at -20°C for long-term storage. When stored properly, solutions are stable for several months. Before use, thaw an aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.

Quantitative Data Summary

This compound has been extensively characterized using various biophysical and cellular assays to determine its potency and selectivity.

In Vitro Binding Affinity for Spindlin Family Proteins

The potency of this compound and its inactive control, VinSpinIC, was assessed against members of the Spindlin protein family. This compound demonstrates high affinity for SPIN1.[1]

CompoundAssayTargetK_D / IC₅₀ (nM)ΔTm (°C)
This compound ITCSPIN1₄₉₋₂₆₂9.9-
ITCSPIN1₂₆₋₂₆₂111.1-
Octet BLISPIN1₂₆₋₂₆₂55-
AlphaScreenSPIN1₂₆₋₂₆₂30-
Tm ShiftSPIN1₂₆₋₂₆₂-13.2
VinSpinIC ITCSPIN1₄₉₋₂₆₂1,300-
AlphaScreenSPIN1₂₆₋₂₆₂3,640-
Tm ShiftSPIN1₂₆₋₂₆₂-1.0

Data sourced from the Structural Genomics Consortium.[1]

Selectivity Profile

This compound's selectivity was evaluated against a panel of methyl-binding domains (MBDs) and methyltransferases. No significant thermal shift was observed for any of the MBDs screened, and the IC₅₀ against the most potently inhibited methyltransferase (PRMT4) was approximately 300-fold higher than its IC₅₀ for SPIN1, indicating high selectivity.[1]

Experimental Protocols

The following protocols describe common assays for characterizing the interaction of this compound with its target in both in vitro and cellular contexts.

Protocol 1: In Vitro Target Engagement (SYPRO Orange Thermal Shift Assay)

This assay measures the change in the thermal stability of a protein upon ligand binding. This compound induces a significant thermal shift in SPIN proteins, indicating direct binding.[1]

Thermal_Shift_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis p Prepare Protein (e.g., SPIN1) mix Mix Protein, Dye, and Compound in qPCR plate p->mix d Prepare Dye (SYPRO Orange) d->mix c Prepare Compound (this compound/DMSO) c->mix qpcr Run Melt Curve on RT-PCR Instrument mix->qpcr data Analyze Data to Determine Tm Shift (ΔTm) qpcr->data

Workflow for Thermal Shift Assay.

Methodology:

  • Prepare a master mix containing the target protein (e.g., SPIN1) and SYPRO Orange dye in an appropriate buffer.

  • Dispense the master mix into the wells of a 384-well PCR plate.

  • Add this compound, VinSpinIC (as a negative control), or DMSO (as a vehicle control) to the wells to achieve the desired final concentrations.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic regions that bind the dye and cause a sharp increase in fluorescence. The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This assay quantifies the engagement of this compound with SPIN1 in living cells by measuring Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.[1]

NanoBRET_Workflow transfect Transfect cells with NanoLuc®-SPIN1 construct culture Culture cells for 16-24h transfect->culture prepare Harvest and resuspend cells in media with NanoBRET™ ligand culture->prepare plate Plate cells in a 384-well white plate prepare->plate treat Add this compound, VinSpinIC, or DMSO vehicle plate->treat incubate Incubate for 24h at 37°C treat->incubate measure Measure Donor (460 nm) and Acceptor (618 nm) emissions incubate->measure analyze Calculate BRET ratio and determine IC₅₀ measure->analyze

Workflow for NanoBRET™ Cellular Assay.

Methodology:

  • Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for SPIN1 fused to NanoLuc® luciferase.

  • Cell Preparation: Sixteen hours post-transfection, harvest the cells, wash with PBS, and resuspend them in phenol red-free DMEM with 4% FBS containing 100 nM of the NanoBRET™ 618 fluorescent ligand.[1]

  • Plating: Plate the cell suspension into a white, 384-well assay plate at a density of approximately 2,700 cells per well.[1]

  • Compound Addition: Add serial dilutions of this compound or the inactive control VinSpinIC directly to the wells. Recommended final concentrations for cellular assays range from 0.5 to 3 µM.[1] Include a DMSO-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Measurement: Add the NanoBRET™ substrate according to the manufacturer's protocol and immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon this compound treatment indicates competitive displacement of the fluorescent ligand and thus, target engagement.

Biological Signaling Pathway

SPIN1 functions as an epigenetic reader that translates histone methylation patterns into transcriptional outputs, often promoting the expression of genes involved in cell proliferation. This compound inhibits this process by blocking the ability of SPIN1 to bind to methylated histones. This action can suppress oncogenic signaling pathways that are aberrantly activated in cancer.[1]

Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_inhibition Inhibition cluster_pathway Downstream Signaling Histone Histone H3 (H3K4me3) SPIN1 SPIN1 Histone->SPIN1 binds Wnt Wnt/β-catenin Pathway SPIN1->Wnt activates PI3K PI3K/Akt Pathway SPIN1->PI3K activates This compound This compound This compound->SPIN1 inhibits Proliferation Cancer Cell Proliferation Wnt->Proliferation PI3K->Proliferation

SPIN1 Signaling and Point of Inhibition.

References

Troubleshooting & Optimization

Troubleshooting VinSpinIn insolubility in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VinSpinIn.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Question: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What should I do?

Answer: This is a common issue when a compound that is highly soluble in a non-polar solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] The DMSO disperses into the medium, leaving the this compound unable to stay in solution. Here are several steps you can take to troubleshoot this problem:

  • Optimize the Final DMSO Concentration: The first step is to determine the highest concentration of DMSO your cells can tolerate without affecting their viability or behavior. Then, prepare a more dilute stock of this compound so that when you add it to your media, the final DMSO concentration is at this maximum tolerated level.[1] This increases the amount of co-solvent available to keep this compound in solution.

  • Modify the Addition Process: Instead of adding the this compound stock directly into the bulk medium, try adding it dropwise while gently swirling the medium. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation. For adherent cells, you can also try adding the this compound to a smaller volume of medium, mixing well, and then adding this pre-diluted solution to the rest of the culture.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the appropriate temperature (e.g., 37°C) before adding the this compound stock. Solubility can be temperature-dependent, and this may help keep the compound in solution.

  • Consider Alternative Solvents: If optimizing the DMSO concentration is not effective, you may need to explore other solvents that are both compatible with your cell culture and capable of dissolving this compound. It is crucial to perform a literature search to see what solvents have been used for similar compounds.

Question: I have filtered my this compound-media solution to remove the precipitate, but now I am not seeing the expected biological effect. Why?

Answer: Filtering the solution after precipitation has occurred will remove the insoluble this compound from your medium.[1] This means the actual concentration of the compound available to your cells is much lower than your calculated working concentration, which is likely why you are not observing the expected effect. The solution is not to filter, but to prevent precipitation in the first place.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in your cell culture medium should be carefully controlled to avoid cellular toxicity and insolubility issues.

Q2: Can I increase the concentration of my this compound stock in DMSO to reduce the volume I add to my culture?

A2: While this seems logical, it can actually worsen the precipitation problem. A highly concentrated stock means you add a very small volume to your culture, which leads to a lower final concentration of DMSO.[1] This reduces the co-solvent effect of DMSO, making it more likely for this compound to precipitate out of the aqueous cell culture medium.[1]

Q3: Are there any alternative formulations of this compound available that are more soluble?

A3: For some compounds with poor aqueous solubility, alternative formulations such as salt forms or peptide conjugates can be developed to enhance their solubility and stability in cell culture media.[2][3][4] Please check the product specifications or contact our technical support for information on any available alternative formulations of this compound.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility and recommended concentrations. Please note that these are starting points, and optimal conditions may vary depending on the cell line and specific experimental conditions.

ParameterValueNotes
This compound Stock Solution Concentration 10 mMIn 100% DMSO
Maximum Recommended Final DMSO Concentration in Media 0.5% (v/v)This is a general recommendation; you should determine the maximum tolerated concentration for your specific cell line.
Recommended Working Concentration Range 1 - 25 µMFor initial experiments.
Aqueous Solubility (in PBS at pH 7.4) < 1 µMIllustrates the low aqueous solubility that can lead to precipitation.

Experimental Protocols

Protocol for Preparing a Stable this compound Working Solution in Cell Culture Media

This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media, aiming to minimize precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO.

    • Under sterile conditions, dissolve the this compound powder in DMSO.

    • Vortex thoroughly until the solution is clear.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Determine the Maximum Tolerated DMSO Concentration:

    • Culture your cells in a multi-well plate.

    • Treat the cells with a range of final DMSO concentrations (e.g., 0.1%, 0.2%, 0.5%, 1.0%).

    • After the desired treatment duration, assess cell viability using a standard assay (e.g., MTT, Trypan Blue exclusion).

    • The highest DMSO concentration that does not significantly impact cell viability is your maximum tolerated concentration.

  • Prepare the Final Working Solution:

    • Based on your desired final this compound concentration and the maximum tolerated DMSO concentration, calculate the required dilution of your stock solution.

    • Example Calculation: If your desired final this compound concentration is 10 µM and your maximum tolerated DMSO concentration is 0.5%, you would need to perform a 1:200 dilution of a 2 mM intermediate stock.

    • It is often best to perform a serial dilution. First, dilute your 10 mM stock to an intermediate concentration in sterile DMSO or culture medium.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

    • Visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final this compound concentration or use a lower concentration stock solution with a higher volume of DMSO (while staying within the tolerated final DMSO concentration).

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_steps Troubleshooting Steps cluster_end Resolution start This compound Precipitates in Media step1 Is Final DMSO Concentration Optimized? start->step1 step2 Optimize Final DMSO Concentration (Use Dilute Stock) step1->step2 No step3 Modify Addition Method (Dropwise, Swirling) step1->step3 Yes step2->step3 step4 Consider Alternative Solvents step3->step4 Unsuccessful end_success Precipitation Resolved step3->end_success Successful end_fail Contact Technical Support step4->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway cluster_pathway Hypothetical this compound Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras This compound This compound This compound->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Optimizing VinSpinIn concentration for maximum Spin1 inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VinSpinIn, a potent and selective chemical probe for the Spindlin1 (Spin1) protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal and reliable Spin1 inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Spindlin1 (Spin1), a protein that recognizes and binds to methylated histones, specifically H3K4me3 and H3R8me2a. This interaction is associated with transcriptional activation. This compound competitively inhibits the binding of Spin1 to these histone marks, thereby downregulating the expression of Spin1 target genes. Spin1 is known to be involved in several signaling pathways implicated in cancer, such as Wnt/β-catenin, PI3K/Akt, and MAPK.[1]

Q2: What is the recommended concentration range for this compound in cellular assays?

A2: For cellular assays, a concentration range of 0.5 to 3 µM is recommended as a starting point.[1] For single-point screening, a concentration of 1 µM can be used.[1] The optimal concentration will ultimately depend on the specific cell type and experimental conditions, and a dose-response experiment is always recommended.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C in the dark.[2]

Q4: Is there a negative control available for this compound?

A4: Yes, VinSpinIC is a structurally similar but inactive control compound.[1] It is highly recommended to use VinSpinIC in parallel with this compound to ensure that the observed effects are due to specific inhibition of Spin1 and not off-target or compound-specific artifacts.

Q5: What are the known IC50 values for this compound against Spin1?

A5: The IC50 of this compound can vary depending on the assay format. For instance, in an AlphaScreen assay, the IC50 for Spin1 is approximately 30 nM, while in a NanoBRET cellular target engagement assay, the IC50 is around 270 nM.[1]

Data Presentation

Table 1: In Vitro Potency and Cellular Target Engagement of this compound

Assay TypeTargetIC50 / KDReference
AlphaScreenSpin130 nM[1]
NanoBRET (Cellular)Spin1-H3 Interaction270 nM[1]
Isothermal Titration Calorimetry (ITC)SPIN149-2629.9 nM (KD)[3][4]

Table 2: Selectivity Profile of this compound

Target FamilyAssay TypeSelectivity InformationReference
Methyl-lysine Binding Domains (MBDs)Thermal Shift AssayNo significant thermal shift observed for other MBDs.[1]
MethyltransferasesScintillation Proximity Assay (SPA)The lowest IC50 for a methyltransferase (PRMT4) was ~300 times greater than the AlphaScreen IC50 for Spin1.[1]

Experimental Protocols

Protocol 1: Spin1 Inhibition using AlphaScreen Assay

This protocol is for determining the IC50 of this compound against Spin1 in a biochemical AlphaScreen assay.

Materials:

  • Recombinant Human Spin1 protein

  • Biotinylated histone H3 peptide (e.g., H3K4me3)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-tag (e.g., anti-GST) Acceptor beads (PerkinElmer)

  • This compound and VinSpinIC

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • 384-well white microplates (e.g., OptiPlate-384)

  • AlphaScreen-capable plate reader

Procedure:

  • Prepare a serial dilution of this compound and VinSpinIC in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 5 µL of a solution containing the biotinylated H3 peptide and recombinant Spin1 protein to each well. The final concentrations should be optimized based on prior titration experiments.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • In subdued light, prepare a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads in assay buffer.

  • Add 10 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.

  • Calculate the IC50 values using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Target Engagement using NanoBRET Assay

This protocol is for measuring the engagement of this compound with Spin1 in live cells.

Materials:

  • Cells expressing a NanoLuc-Spin1 fusion protein

  • NanoBRET fluorescent ligand (tracer)

  • This compound and VinSpinIC

  • Opti-MEM or other suitable cell culture medium

  • 384-well white cell culture plates

  • NanoBRET-capable plate reader

Procedure:

  • Seed the cells expressing NanoLuc-Spin1 into a 384-well white plate and incubate overnight.

  • Prepare serial dilutions of this compound and VinSpinIC in your chosen cell culture medium.

  • Add the diluted compounds or vehicle control to the cells and incubate for a predetermined time (e.g., 2-4 hours) at 37°C and 5% CO2.

  • Prepare the NanoBRET tracer and NanoLuc substrate according to the manufacturer's instructions.

  • Add the tracer/substrate mixture to the wells.

  • Incubate for the recommended time at room temperature.

  • Measure the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission signals using a NanoBRET-capable plate reader.

  • Calculate the NanoBRET ratio (acceptor signal / donor signal) and plot the results against the compound concentration to determine the IC50.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no Spin1 inhibition observed 1. This compound degradation. 2. Incorrect compound concentration. 3. Insufficient incubation time. 4. Problems with the assay components (e.g., inactive protein, degraded peptide).1. Use freshly prepared this compound solutions. Ensure proper storage conditions. 2. Verify the concentration of your stock solution. Perform a wider dose-response curve. 3. Optimize the incubation time for your specific assay. 4. Test the activity of your recombinant Spin1 and the integrity of the histone peptide.
High background signal in assays 1. Non-specific binding of this compound. 2. Assay components are at too high a concentration. 3. Autofluorescence of the compound (in fluorescence-based assays).1. Always include the inactive control, VinSpinIC, to assess non-specific effects. 2. Optimize the concentrations of proteins, peptides, and beads/reagents. 3. Check the fluorescence spectrum of this compound under your assay conditions.
Poor reproducibility between experiments 1. Inconsistent cell passage number or health. 2. Variability in reagent preparation. 3. Pipetting errors, especially with small volumes. 4. Fluctuation in incubation times or temperatures.1. Use cells within a consistent passage number range and ensure they are healthy and evenly seeded. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Use automated liquid handlers for high-throughput experiments if available. 4. Strictly adhere to standardized incubation times and temperatures.
Precipitation of this compound in aqueous buffer 1. This compound has limited aqueous solubility. 2. The final DMSO concentration is too low.1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤1%). If solubility issues persist, consider using a different formulation or adding a surfactant like Tween-20 to the buffer, if compatible with the assay.[5]
Discrepancy between biochemical and cellular IC50 values 1. Poor cell permeability of this compound. 2. Compound efflux from cells. 3. This compound is metabolized by the cells. 4. The target is engaged differently in a cellular context.1. While this compound is cell-active, permeability can vary between cell lines.[5] 2. This is a common issue with small molecule inhibitors.[5] 3. Consider performing metabolic stability assays.[5] 4. The cellular environment is more complex than a biochemical assay. The NanoBRET IC50 is generally considered more physiologically relevant.

Visualizations

Spin1_Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex GSK3β/Axin/APC (Destruction Complex) Dsh->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation (degradation) Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation Spin1 Spin1 Spin1->Target_Genes co-activation This compound This compound This compound->Spin1 inhibition

Caption: Spin1 in the Wnt/β-catenin signaling pathway.

Spin1_PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruitment Akt Akt PIP3->Akt recruitment PI3K->PIP3 PIP2 to PIP3 PDK1->Akt phosphorylation (activation) Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors phosphorylation Proliferation_Genes Proliferation & Survival Genes Downstream_Effectors->Proliferation_Genes regulation of transcription factors Spin1 Spin1 Spin1->Proliferation_Genes co-activation This compound This compound This compound->Spin1 inhibition

Caption: Spin1 in the PI3K/Akt signaling pathway.

VinSpinIn_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_this compound Prepare this compound & VinSpinIC Stocks (DMSO) Dose_Response Perform Dose-Response (e.g., 0.01 - 30 µM) Prep_this compound->Dose_Response Prep_Cells Culture Cells Incubate Incubate Cells with Compounds Prep_Cells->Incubate Prep_Reagents Prepare Assay Reagents Assay_Biochemical Biochemical Assay (e.g., AlphaScreen) Prep_Reagents->Assay_Biochemical Assay_Cellular Cellular Assay (e.g., NanoBRET) Prep_Reagents->Assay_Cellular Dose_Response->Incubate Dose_Response->Assay_Biochemical Incubate->Assay_Cellular Read_Plate Read Plate Assay_Biochemical->Read_Plate Assay_Cellular->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

Caption: General experimental workflow for this compound.

References

VinSpinIn Technical Support Center: Overcoming Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: VinSpinIn is a novel synthetic microtubule destabilizer highly effective in inducing mitotic arrest and apoptosis in various cancer cell lines. However, as with many chemotherapeutic agents, cancer cells can develop resistance over time, reducing the drug's efficacy. This guide provides troubleshooting strategies and detailed experimental protocols for researchers encountering this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line shows increasing IC50 values for this compound. What are the common mechanisms of resistance?

A1: Acquired resistance to microtubule-targeting agents like this compound is a multifaceted issue. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in the Drug Target: Changes in the expression of different β-tubulin isotypes or the acquisition of mutations in tubulin genes can prevent this compound from binding effectively to microtubules.[3][4][5]

  • Activation of Pro-Survival Signaling: Upregulation of signaling pathways like PI3K/Akt/mTOR can promote cell survival and override the apoptotic signals triggered by this compound.[6][7][8]

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to drug-induced cell death.

A logical first step is to investigate the most frequent mechanism: P-glycoprotein-mediated drug efflux.

Q2: How can I determine if P-glycoprotein (P-gp) overexpression is causing this compound resistance?

A2: A series of experiments can confirm the role of P-gp. This involves verifying P-gp overexpression and then functionally testing whether its inhibition restores this compound sensitivity.

G cluster_0 Step 1: Confirm P-gp Overexpression cluster_1 Step 2: Functional Assay for P-gp Activity cluster_2 Step 3: Test for Re-sensitization a Culture Resistant and Parental Cells b Lyse Cells & Prepare Protein Lysates a->b c Western Blot for P-gp (MDR1/ABCB1) b->c d Rhodamine 123 Efflux Assay via Flow Cytometry c->d If P-gp is overexpressed... e Compare Dye Retention (Parental vs. Resistant) d->e f Treat Cells with: 1. This compound alone 2. This compound + Verapamil e->f If efflux is high... g Cell Viability Assay (e.g., MTT, CTG) f->g h Calculate and Compare IC50 Values g->h

Caption: Workflow to investigate P-gp mediated resistance.

This table shows hypothetical data from a cell viability assay comparing a this compound-sensitive parental cell line with a resistant subline. The addition of Verapamil, a P-gp inhibitor, should significantly lower the IC50 value in resistant cells if P-gp is the primary cause of resistance.[9][10][11]

Cell LineTreatmentThis compound IC50 (nM)Fold Resistance
ParentalThis compound Alone10-
ResistantThis compound Alone25025x
ResistantThis compound + Verapamil (10 µM)151.5x
  • Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 7.5% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against MDR1/ABCB1 (e.g., Cell Signaling Technology #12273) at a 1:1000 dilution.[12] Use an antibody for a loading control (e.g., β-actin) as well.

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour.

  • Detection: Visualize bands using an ECL substrate. P-gp runs at approximately 170 kDa.

  • Cell Preparation: Harvest 1x10^6 cells (parental and resistant) per sample.

  • Inhibitor Pre-incubation: For inhibitor groups, pre-incubate cells with a P-gp inhibitor like Verapamil (10-50 µM) for 30 minutes at 37°C.[13]

  • Dye Loading: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 100-200 ng/mL and incubate for 30-60 minutes at 37°C.[14]

  • Efflux Phase: Wash cells twice with ice-cold PBS to remove external dye. Resuspend in fresh, warm media (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Analysis: Analyze intracellular fluorescence immediately using a flow cytometer (FITC channel). Resistant cells should show lower fluorescence (more efflux) than parental cells. The inhibitor-treated resistant cells should show restored fluorescence, similar to the parental line.

Q3: P-gp inhibition did not restore sensitivity to this compound. What are the next steps?

A3: If P-gp is not the cause, resistance is likely mediated by target alterations or activation of bypass signaling pathways.

  • Investigate Tubulin Alterations: Changes in the microtubule proteins themselves can confer resistance.[4]

    • Action: Perform qPCR or Western blotting to check for altered expression of β-tubulin isotypes, particularly βIII-tubulin (TUBB3), which is often associated with resistance to microtubule-destabilizing agents.[5][15]

    • Action: Sequence the β-tubulin gene (TUBB1) in resistant cells to check for point mutations that may prevent this compound binding.[3]

  • Investigate Pro-Survival Signaling: The PI3K/Akt pathway is a common culprit in chemoresistance, promoting cell survival and counteracting drug-induced apoptosis.[6][7][8][16]

    • Action: Use Western blotting to probe for increased phosphorylation of key pathway proteins, such as p-Akt (Ser473) and p-mTOR (Ser2448), in resistant cells compared to parental cells.

Q4: My resistant cells show elevated p-Akt levels. How can I confirm the role of the PI3K/Akt pathway and potentially overcome it?

A4: Elevated p-Akt strongly suggests that this pathway is contributing to this compound resistance.[17] You can confirm its role and overcome it by using a combination therapy approach with a PI3K or Akt inhibitor.[18][19][20]

G cluster_0 This compound Action cluster_1 Resistance Pathway cluster_2 Therapeutic Intervention This compound This compound Microtubules Microtubules This compound->Microtubules destabilizes MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis GrowthFactor Growth Factor Receptor PI3K PI3K GrowthFactor->PI3K Akt Akt (p-Akt) PI3K->Akt Survival Cell Survival (Anti-Apoptotic) Akt->Survival Survival->Apoptosis inhibits PI3Ki PI3K Inhibitor (e.g., Pictilisib) PI3Ki->PI3K

Caption: PI3K/Akt pathway promoting survival against this compound.

A combination therapy study can be quantified using the Combination Index (CI), calculated with software like CompuSyn. This determines if the drug interaction is synergistic, additive, or antagonistic.

Drug CombinationCell LineCombination Index (CI) at ED50Interpretation
This compound + PictilisibResistant0.65Synergy
This compound + PictilisibParental0.95Additive
  • CI < 0.9: Synergism

  • CI 0.9 - 1.1: Additive Effect

  • CI > 1.1: Antagonism

  • Cell Seeding: Seed resistant cells in 96-well plates and allow them to attach overnight.

  • Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound and a PI3K inhibitor (e.g., Pictilisib, Alpelisib) both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).

  • Treatment: Treat the cells with the drug matrix for 72 hours. Include vehicle-only controls.

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 for each drug alone and for the combination.

    • Input the dose-effect data into a synergy analysis program (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value significantly less than 1 indicates that the combination is more effective than the sum of its parts, confirming the role of the PI3K/Akt pathway in resistance.[20]

References

Best practices for using VinSpinIn in long-term studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the best practices of using VinSpinIn in long-term studies. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to facilitate your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during long-term experiments with this compound.

Experimental Design & Optimization

Q1: How do I determine the optimal concentration of this compound for my long-term cell culture experiments?

A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to identify the concentration that achieves the desired biological effect without causing significant cytotoxicity over the planned duration of your study.

  • Initial Range Finding: Start with a broad range of concentrations (e.g., 10 nM to 10 µM) in a short-term viability assay (e.g., 72 hours).

  • Long-Term Titration: Based on the initial results, perform a more focused titration over the full course of your planned experiment (e.g., 7-14 days), monitoring both the desired endpoint (e.g., inhibition of a specific gene's expression) and cell viability at regular intervals.

  • Control Compound: Always include the inactive control compound, VinSpinIC, at the same concentrations to ensure that the observed effects are specific to SPIN1 inhibition.[1]

Q2: I am observing significant cytotoxicity in my long-term experiments, even at low concentrations of this compound. What could be the cause?

A2:

  • Cause: Unexpected cytotoxicity can arise from several factors, including off-target effects at high concentrations, the sensitivity of the specific cell line, or degradation of the compound into toxic byproducts.

  • Solution:

    • Verify On-Target Effect: Confirm that the observed phenotype is due to SPIN1 inhibition by performing siRNA knockdown of SPIN1 as a parallel experiment.[2][3] The resulting phenotype should mimic the effects of this compound.

    • Reduce Concentration/Exposure Time: If possible, reduce the concentration of this compound or consider a shorter exposure time.

    • Media Stability: Assess the stability of this compound in your culture medium over time. See the protocol for stability assessment below.

    • Use of Inactive Control: Ensure you are using the inactive control, VinSpinIC, to rule out non-specific toxicity.[1]

Compound Handling & Stability

Q3: What is the best way to prepare and store this compound for long-term use?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For use in experiments, prepare a high-concentration stock solution in a suitable solvent like DMSO. This stock solution should be stored at -80°C for up to one year. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How stable is this compound in cell culture medium at 37°C?

A4: The stability of small molecules in culture medium can vary. It is recommended to assess the stability of this compound in your specific medium. A common approach is to incubate this compound in the medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then analyze the remaining concentration using LC-MS/MS. If significant degradation is observed, more frequent media changes with fresh compound will be necessary.

Data Presentation

Table 1: Biophysical Binding Affinity of this compound for Spindlin Family Proteins

This table summarizes the dissociation constants (Kd) of this compound for various Spindlin (SPIN1) family proteins, as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.

Protein TargetBinding Affinity (Kd) in nM
SPIN110 - 130
SPIN1 (construct 49-262)9.9[4]
Other Spindlin Family Members10 - 130[1][5]

Experimental Protocols

Protocol 1: Fluorescence Polarization Assay for this compound Activity

This assay measures the ability of this compound to inhibit the binding of SPIN1 to a fluorescently labeled histone peptide.

  • Objective: To determine the in vitro potency (IC50) of this compound.

  • Materials:

    • His-tagged Spindlin1 (49-262) protein.[6]

    • Fluorescein-labeled H3K4me3 peptide (e.g., H3(1-14)K4me3-Fluorescein).[6]

    • Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mg/mL BSA.[6]

    • This compound and VinSpinIC (inactive control) serially diluted in assay buffer.

    • 384-well black non-binding microplates.

  • Procedure:

    • Add the serially diluted this compound or VinSpinIC to the wells of the 384-well plate.

    • Add the SPIN1 protein and the fluorescently labeled histone peptide to the wells. A typical final concentration is 100 nM for the protein and 10 nM for the peptide.[6]

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway Diagram

cluster_0 Mechanism of this compound Action A Histone H3 (with K4me3 mark) B SPIN1 A->B Binds to C Transcriptional Activation B->C Promotes D This compound D->B Inhibits Binding

Caption: this compound inhibits the binding of SPIN1 to methylated histones, thereby blocking transcriptional activation.

Experimental Workflow Diagram

cluster_1 Long-Term Cell Proliferation Assay with this compound step1 Step 1 Perform dose-response to determine optimal concentration step2 Step 2 Seed cells and treat with This compound and VinSpinIC (control) step1->step2 step3 Step 3 Incubate for 7-14 days with media changes every 48-72h step2->step3 step4 Step 4 Monitor cell viability and proliferation at set time points step3->step4 step5 {Step 5|Analyze endpoint data (e.g., gene expression, cell count)} step4->step5 cluster_2 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed? B Is VinSpinIC control also toxic? A->B Yes G No issue detected. A->G No C Indicates non-specific toxicity. Lower concentration. B->C Yes D Perform SPIN1 knockdown. Does it phenocopy this compound? B->D No E Suggests on-target toxicity. Titrate to a lower concentration. D->E Yes F Suggests off-target effect. Consider alternative approaches. D->F No

References

How to confirm VinSpinIn activity in a new cell line.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VinSpinIn. This guide provides troubleshooting tips and detailed protocols to help you confirm the activity of this compound in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary function?

A1: this compound is a serine/threonine kinase that plays a critical role in the regulation of cellular adhesion, spreading, and motility. It is a key component of the focal adhesion signaling pathway. Upon activation by upstream signals such as integrin engagement, this compound phosphorylates several downstream targets, leading to the dynamic rearrangement of the actin cytoskeleton and modulation of cell migration.

Q2: How can I confirm the expression of this compound in my new cell line?

A2: The most common method to confirm the expression of this compound is by Western blotting.[1] This technique allows you to detect the presence and relative abundance of the this compound protein in your cell lysate. It is recommended to use a validated antibody specific for this compound and to include a positive control (a cell line known to express this compound) and a negative control (a cell line known not to express this compound) in your experiment.[2][3]

Q3: What are the primary methods to measure this compound kinase activity?

A3: this compound kinase activity can be measured using several methods:

  • In Vitro Kinase Assay: This is the most direct method to measure the enzymatic activity of this compound.[4][5][6][7][8] It involves immunoprecipitating this compound from your cell lysate and then incubating it with a known substrate and radioactively labeled ATP (γ-³²P-ATP). The incorporation of the radioactive phosphate into the substrate is then measured, which is directly proportional to the kinase activity.

  • Western Blotting for Phosphorylated Substrates: An indirect but effective method is to measure the phosphorylation of a known downstream substrate of this compound.[9] This is done by performing a Western blot on your cell lysates using an antibody that specifically recognizes the phosphorylated form of the substrate. An increase in the phosphorylation of the substrate indicates an increase in this compound activity.

  • Cell-Based Reporter Assays: These assays utilize engineered reporter constructs that produce a measurable signal (e.g., luminescence or fluorescence) in response to the activation of the this compound signaling pathway.[10]

Q4: What are the known downstream targets of this compound phosphorylation?

A4: this compound is known to phosphorylate several proteins involved in actin dynamics and cell adhesion. The primary and most well-characterized substrate is FocAd-P , a focal adhesion-associated protein. Phosphorylation of FocAd-P at Serine-123 is a critical event for the recruitment of other signaling molecules to the focal adhesion complex.

Troubleshooting Guides
Issue 1: No this compound Protein Detected by Western Blot

If you are unable to detect this compound protein in your cell line by Western blot, consider the following potential causes and solutions.

Data Presentation: Troubleshooting Western Blot Issues

Possible Cause Recommendation
Low or no expression of this compound in the cell line.Check the literature or protein expression databases to confirm if the cell line is expected to express this compound.[2] Include a positive control cell line known to express the protein.
Insufficient protein loaded on the gel.Increase the amount of protein loaded per lane to 30-50 µg.[2][3]
Inefficient protein extraction.Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[2][11] Ensure complete cell lysis.
Primary antibody not optimized or inactive.Titrate the primary antibody to determine the optimal concentration.[11] Ensure the antibody has been stored correctly and is not expired.
Secondary antibody issue.Use a fresh dilution of the secondary antibody and ensure it is compatible with the primary antibody.
Inefficient protein transfer to the membrane.Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large proteins.[11]

Experimental Protocols: Western Blotting for this compound

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[2]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody against this compound (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Mandatory Visualization: Western Blot Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Substrate Secondary_Ab->ECL Imaging Imaging ECL->Imaging

Caption: Workflow for detecting this compound expression by Western blot.

Issue 2: Low or No Kinase Activity Detected in an In Vitro Assay

If you have confirmed this compound expression but detect low or no activity in your in vitro kinase assay, consider the following.

Data Presentation: Troubleshooting In Vitro Kinase Assay

Possible Cause Recommendation
Inactive Kinase.Ensure that the lysis buffer does not contain high concentrations of detergents that could denature the kinase. Keep samples on ice throughout the procedure.
Inefficient Immunoprecipitation.Confirm successful immunoprecipitation by running a Western blot on the beads to detect this compound.
Suboptimal Kinase Reaction Conditions.Optimize the concentration of ATP, MgCl₂, and the substrate.[4][7] Ensure the reaction buffer has the correct pH.
Substrate Issues.Use a high-quality, purified substrate. Confirm that the substrate is a known target of this compound.
Inhibitors in the Lysate.Ensure that phosphatase inhibitors are included in the lysis buffer but consider their potential to inhibit the kinase in the assay.

Experimental Protocols: In Vitro Kinase Assay

  • Immunoprecipitation:

    • Incubate 500 µg of cell lysate with an anti-VinSpinIn antibody overnight at 4°C on a rotator.[5]

    • Add Protein A/G agarose beads and incubate for 2 hours at 4°C.[5]

    • Wash the beads three times with lysis buffer and twice with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing 10 µM ATP, 10 µCi γ-³²P-ATP, 10 mM MgCl₂, and 1 µg of purified FocAd-P substrate.

    • Incubate at 30°C for 30 minutes with gentle shaking.

  • Termination and Analysis:

    • Stop the reaction by adding 2X SDS loading buffer and boiling for 5 minutes.[6]

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled substrate.

Mandatory Visualization: Kinase Assay Workflow

KinaseAssay_Workflow start Start with Cell Lysate ip Immunoprecipitate this compound start->ip wash Wash Beads ip->wash kinase_reaction Incubate with Substrate & γ-³²P-ATP wash->kinase_reaction stop_reaction Stop Reaction with SDS Buffer kinase_reaction->stop_reaction sds_page Separate by SDS-PAGE stop_reaction->sds_page autorad Autoradiography sds_page->autorad

Caption: Workflow for the in vitro this compound kinase assay.

Issue 3: No Change in Downstream Target Phosphorylation

If you do not observe the expected phosphorylation of downstream targets in your cell-based assays, it could be due to a variety of factors.

Data Presentation: Troubleshooting Downstream Signaling

Possible Cause Recommendation
Cell line lacks necessary upstream activators or downstream components.Ensure your cell line expresses the necessary integrins and that they are being properly stimulated.
Ineffective stimulation of the pathway.Optimize the concentration and incubation time of the stimulus (e.g., plating on fibronectin).
Phosphatase activity is too high.Treat cells with a phosphatase inhibitor (e.g., okadaic acid) prior to and during stimulation.
Antibody for phosphorylated substrate is not working.Validate the phospho-specific antibody using a positive control (e.g., treating cells with a known activator of the pathway).
Timing of the assay is not optimal.Perform a time-course experiment to determine the peak of substrate phosphorylation after stimulation.

Experimental Protocols: Cell-Based Assay for FocAd-P Phosphorylation

  • Cell Stimulation:

    • Serum-starve cells for 12-16 hours.

    • Plate cells on fibronectin-coated dishes for various time points (e.g., 0, 15, 30, 60 minutes) to stimulate integrin signaling.

  • Cell Lysis and Western Blot:

    • Lyse the cells at each time point as described in the Western blot protocol.

    • Perform Western blotting using a primary antibody specific for phosphorylated FocAd-P (Ser-123).

    • Re-probe the membrane with an antibody for total FocAd-P to confirm equal protein loading.

Mandatory Visualization: this compound Signaling Pathway

VinSpinIn_Pathway Integrin Integrin Activation VinSpinIn_Activation This compound Activation Integrin->VinSpinIn_Activation FocAdP_Phospho FocAd-P Phosphorylation (Ser-123) VinSpinIn_Activation->FocAdP_Phospho Kinase Activity Actin_Rearrangement Actin Cytoskeleton Rearrangement FocAdP_Phospho->Actin_Rearrangement Cell_Migration Cell Migration Actin_Rearrangement->Cell_Migration

Caption: The this compound signaling pathway in cell migration.

References

Addressing variability in results with VinSpinIn.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using VinSpinIn. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Variability in experimental outcomes can arise from multiple factors, ranging from reagent handling to experimental design. This guide addresses common issues encountered when using this compound.

Q1: My experimental results with this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent results are a common challenge in cell-based assays. Several factors can contribute to this variability. A systematic approach to identifying the source of the inconsistency is crucial.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • This compound and VinSpinIC Integrity: Ensure that your stock solutions of this compound and the inactive control, VinSpinIC, have not undergone multiple freeze-thaw cycles. Aliquot stock solutions upon receipt to minimize degradation.

    • Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Poor quality solvent can affect compound solubility and stability.

    • Storage: Store stock solutions at -20°C or -80°C as recommended on the product datasheet.

  • Cell Culture Conditions:

    • Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[1]

    • Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.[2]

    • Cell Density: Seed cells at a consistent density for every experiment. Over-confluent or sparsely seeded cells can respond differently to treatment.[1]

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

  • Experimental Procedure:

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound. Calibrate your pipettes regularly.

    • Incubation Times: Adhere strictly to the specified incubation times for cell treatment and subsequent assay steps.

    • Use of Inactive Control: Always include the inactive control compound, VinSpinIC, in your experiments.[3] This is critical to confirm that the observed phenotype is due to the specific inhibition of Spin1 and not off-target effects or compound-related artifacts.[4]

Q2: I am not observing the expected downstream effect of Spin1 inhibition. Why might this be?

A2: A lack of expected biological effect can be due to insufficient target engagement or issues with the downstream readout.

Troubleshooting Steps:

  • Compound Concentration and Potency:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The recommended concentration for cellular assays is typically between 0.5 and 3 µM.[3]

    • Target Engagement: Confirm that this compound is engaging with Spin1 in your cellular context. A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay can be used for this purpose.[3]

  • Assay Sensitivity and Timing:

    • Assay Window: Your downstream assay may not be sensitive enough to detect the changes resulting from Spin1 inhibition. Optimize your assay for a robust signal-to-background ratio.

    • Time Course: The timing of your endpoint measurement is critical. Perform a time-course experiment to identify the optimal duration of this compound treatment to observe the desired effect.

  • Cellular Context:

    • Spin1 Expression Levels: Verify the expression level of Spin1 in your cell line. Cells with low Spin1 expression may show a minimal response to its inhibition.

    • Dominant Signaling Pathways: The signaling pathways downstream of Spin1 may be compensated for by other pathways in your specific cellular model.

Q3: I am observing high background or off-target effects in my experiments.

A3: High background or off-target effects can mask the specific effects of Spin1 inhibition.

Troubleshooting Steps:

  • Concentration of this compound:

    • Use Recommended Concentrations: High concentrations of any chemical probe can lead to off-target effects.[4] Stick to the lowest effective concentration determined from your dose-response studies.

    • Compare with Inactive Control: The phenotype observed with this compound should be significantly more potent than with VinSpinIC. Similar activity between the two suggests an off-target effect or a compound artifact.[3]

  • Assay Conditions:

    • Buffer Composition: Optimize your assay buffers to minimize non-specific binding and background signal. This may involve adjusting salt concentrations or adding detergents like Tween-20.[5]

    • Blocking Steps: If using antibody-based detection methods (e.g., Western blotting), ensure that blocking steps are adequate to prevent non-specific antibody binding.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Biophysical Binding Assay Results for this compound & VinSpinIC

CompoundAlphaScreen (Spin1) (IC50)Octet BLI (Spin1) (KD)ITC (Spin1) (KD)Tm Shift (Spin1) (ΔTm°C)
This compound 30 nM55 nM111.1 nM13.2
VinSpinIC 3.64 µMNot Tested1.3 µM1.0

Data sourced from the Structural Genomics Consortium.[3]

Table 2: Selectivity of this compound against a Panel of Methyltransferases (IC50 values)

MethyltransferaseThis compound IC50 (µM)
PRMT4>30
SETD2>50
PRMT7>50
SUV39H1>50
PRMT6>50
PRC2>50
SMYD2>50
PRDM9>50
PRMT1>50
PRMT8>50

Data sourced from the Structural Genomics Consortium.[3]

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a detailed methodology for assessing the intracellular target engagement of this compound with Spin1.

Objective: To quantify the binding of this compound to Spin1 within living cells.

Materials:

  • HEK293T cells

  • Plasmid encoding Spin1-NanoLuc® fusion protein

  • Plasmid encoding HaloTag®-histone H3 fusion protein

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound and VinSpinIC

  • White, opaque 96-well assay plates

  • Plate reader capable of measuring luminescence and filtered light emission

Methodology:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with the Spin1-NanoLuc® and HaloTag®-histone H3 plasmids using Lipofectamine® 3000 according to the manufacturer's instructions.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Plating for Assay:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM.

    • Plate the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in a volume of 90 µL.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and VinSpinIC in Opti-MEM™.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include wells with DMSO as a vehicle control.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add 25 µL of the substrate to each well.

    • Read the plate immediately on a plate reader equipped with filters for NanoLuc® emission (donor, 460 nm) and HaloTag®-618 emission (acceptor, 618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

    • Normalize the data to the vehicle control (DMSO).

    • Plot the normalized NanoBRET™ ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow: NanoBRET™ Target Engagement Assay

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed HEK293T Cells transfect_cells Co-transfect with Spin1-NanoLuc & HaloTag-H3 seed_cells->transfect_cells harvest_cells Harvest & Resuspend Cells transfect_cells->harvest_cells add_ligand Add HaloTag 618 Ligand harvest_cells->add_ligand plate_cells Plate Cells in 96-well Plate add_ligand->plate_cells add_compounds Add this compound/VinSpinIC plate_cells->add_compounds add_substrate Add Nano-Glo Substrate add_compounds->add_substrate read_plate Read Luminescence (460nm & 618nm) add_substrate->read_plate calculate_ratio Calculate BRET Ratio read_plate->calculate_ratio normalize_data Normalize to Control calculate_ratio->normalize_data plot_curve Generate Dose-Response Curve normalize_data->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for the this compound NanoBRET™ Target Engagement Assay.

Spin1-Mediated Signaling Pathways

Spin1 has been implicated in the activation of several key signaling pathways that promote cell proliferation and survival.[3] this compound, by inhibiting Spin1, is expected to downregulate these pathways.

wnt_pathway

Caption: Involvement of Spin1 in the PI3K/Akt signaling cascade.

RET Signaling Pathway

ret_pathway cluster_ret RET Signaling Pathway GFL GDNF Family Ligands (GFL) GFRa GFRα Co-receptor GFL->GFRa binds RET RET Receptor GFRa->RET activates Downstream Downstream Effectors (e.g., RAS/MAPK, PI3K/Akt) RET->Downstream phosphorylates Differentiation Neuronal Survival & Differentiation Downstream->Differentiation Spin1 Spin1 Spin1->RET potentiates signaling This compound This compound This compound->Spin1 inhibits

Caption: Spin1's role in modulating the RET signaling pathway.

References

Technical Support Center: Troubleshooting Unexpected Activity in Inactive Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe unexpected effects from the VinSpinIn inactive control, VinSpinIC.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of this compound and its inactive control, VinSpinIC?

This compound is a chemical probe developed to inhibit the interaction between Spin family proteins (like Spin1) and histone 3 (H3).[1] It is a valuable tool for studying the biological roles of these proteins, which are implicated in cancer cell proliferation through various signaling pathways.[1] VinSpinIC is designed as a structurally similar but functionally inactive control.[1] In ideal experimental conditions, VinSpinIC should not inhibit the Spin1-H3 interaction and thus serves as a negative control to ensure that the observed effects of this compound are due to its specific on-target activity.[1]

Q2: Why is my this compound inactive control (VinSpinIC) showing biological effects?

The observation of activity with an inactive control like VinSpinIC is a critical experimental finding that warrants careful investigation. While VinSpinIC is designed to be inactive against the primary target (Spin1), unexpected effects can arise from several factors, including:

  • Off-target effects: Although designed to be inactive, at higher concentrations, VinSpinIC might interact with other proteins or pathways in the cell, leading to observable phenotypes.[2][3][4] It is crucial to use the recommended concentration range for your experiments.

  • Compound integrity and purity: The purity of the supplied compound can be a factor. Degradation of the compound or the presence of impurities could lead to unforeseen activity.

  • Experimental artifacts: The observed effects may not be a direct result of the compound's activity but could stem from issues with the experimental setup, such as solvent effects (e.g., DMSO concentration), or interactions with other reagents.

  • Cellular context: The specific cell line or model system being used might have unique characteristics that lead to a response to VinSpinIC that is not observed in other systems.

  • Assay-specific interference: The inactive control might interfere with the assay itself (e.g., fluorescence, luminescence) rather than having a true biological effect.

Troubleshooting Guide: VinSpinIC Shows Unexpected Activity

If you are observing effects with the this compound inactive control, follow these troubleshooting steps to identify the root cause.

Step 1: Verify Experimental Parameters

The first step is to meticulously review your experimental protocol and parameters.

  • Concentration: Confirm that the concentration of VinSpinIC used is appropriate and matches the concentration of this compound. High concentrations are more likely to cause off-target effects.

  • Solvent Control: Ensure you have included a vehicle-only control (e.g., DMSO) at the same final concentration as in your experimental wells. This will help differentiate between a compound effect and a solvent effect.

  • Positive and Negative Controls: A well-designed experiment includes both positive and negative controls.[5]

    • Positive Control: A known inhibitor of the pathway of interest to ensure the assay is working correctly.

    • Negative Control (Vehicle): To establish a baseline.

    • Inactive Control (VinSpinIC): To control for off-target effects of the chemical scaffold.

Step 2: Assess Compound and Reagent Quality
  • Compound Source and Lot Number: Record the source and lot number of your VinSpinIC. If possible, test a fresh sample from a different lot to rule out batch-specific issues.

  • Reagent Preparation: Double-check all calculations and dilutions for the preparation of your compounds and other reagents.

Step 3: Investigate Potential Off-Target Effects

If the initial checks do not resolve the issue, consider the possibility of off-target effects.

  • Dose-Response Curve: Perform a full dose-response experiment with both this compound and VinSpinIC. This will help determine if the observed effect of VinSpinIC is dose-dependent and at what concentration it becomes apparent.

  • Orthogonal Assays: Use a different assay to measure the same biological endpoint. This can help rule out assay-specific artifacts. For example, if you are observing changes in gene expression with a reporter assay, try to validate these changes using RT-qPCR.

Experimental Protocols

NanoBRET Cellular Target Engagement Assay (as described by the SGC) [1]

This assay is used to determine the extent to which a compound engages its target protein in living cells.

  • Cell Preparation: Transfect cells with plasmids encoding the target protein fused to NanoLuc luciferase and a fluorescently labeled binding partner (e.g., HaloTag-histone H3).

  • Plating: Sixteen hours post-transfection, collect, wash, and resuspend the cells in media containing a NanoBRET 618 fluorescent ligand. Plate the cells in a 384-well plate.

  • Compound Addition: Add this compound, VinSpinIC, or DMSO (vehicle control) to the wells at the desired final concentrations.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Reading: Measure the NanoBRET signal, which is the ratio of the light emitted by the fluorescent ligand to the light emitted by the NanoLuc luciferase. A decrease in the BRET signal indicates that the test compound is inhibiting the interaction between the target protein and its binding partner.

Data Presentation

Table 1: Example Dose-Response Data for this compound and VinSpinIC

CompoundConcentration (µM)% Inhibition of Spin1-H3 Interaction
This compound0.015%
0.145%
195%
1098%
VinSpinIC0.010%
0.12%
13%
105%
DMSON/A0%

This is example data and may not reflect actual experimental results.

Visualizations

Below are diagrams to illustrate the key concepts discussed.

cluster_0 Expected Activity cluster_1 Inactive Control This compound This compound Spin1 Spin1 This compound->Spin1 Binds to H3 Histone H3 Spin1->H3 Interaction with Interaction Interaction Blocked Spin1->Interaction VinSpinIC VinSpinIC Spin1_2 Spin1 VinSpinIC->Spin1_2 Does not bind to H3_2 Histone H3 Spin1_2->H3_2 Interaction with Interaction_2 Interaction Occurs Spin1_2->Interaction_2

Caption: Expected mechanism of this compound vs. its inactive control.

Start Start: VinSpinIC shows activity Check_Params Step 1: Verify Experimental Parameters Start->Check_Params Check_Compound Step 2: Assess Compound and Reagent Quality Check_Params->Check_Compound Parameters OK Issue_Resolved Issue Resolved Check_Params->Issue_Resolved Parameter Issue Identified & Fixed Investigate_Off_Target Step 3: Investigate Off-Target Effects Check_Compound->Investigate_Off_Target Compound OK Check_Compound->Issue_Resolved Compound Issue Identified & Fixed Investigate_Off_Target->Issue_Resolved Cause Identified Contact_Support Contact Technical Support Investigate_Off_Target->Contact_Support Cause Unclear

References

Technical Support Center: Optimizing NanoBRET™ Assays for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize NanoBRET™ assays for studying protein-protein interactions (PPIs), such as VinSpinIn binding. The principles and protocols outlined here are broadly applicable to various PPI systems.

Frequently Asked Questions (FAQs)

Q1: What is the NanoBRET™ assay and how does it work for monitoring protein-protein interactions?

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure protein-protein interactions in live cells.[1][2][3] It utilizes NanoLuc® luciferase as a bioluminescent energy donor and HaloTag® protein labeled with a fluorescent ligand (NanoBRET™ 618) as the energy acceptor.[1] When the two proteins of interest, one fused to NanoLuc® (the "donor") and the other to HaloTag® (the "acceptor"), interact, they come into close proximity (typically <10 nm). This allows for energy transfer from the donor to the acceptor upon addition of the NanoLuc® substrate, resulting in a detectable fluorescent signal from the acceptor. The ratiometric measurement of the acceptor's emission to the donor's emission (the NanoBRET™ ratio) provides a quantitative measure of the interaction.[4][5]

Q2: What are the key advantages of the NanoBRET™ system?

The NanoBRET™ system offers several advantages for studying PPIs in a physiologically relevant context:

  • Live-Cell Monitoring: It allows for real-time measurement of protein interactions within living cells.[4]

  • High Sensitivity: The extremely bright NanoLuc® luciferase enables detection of interactions even at low, near-physiological expression levels.[6][7]

  • Improved Signal-to-Background: The optimized spectral separation between the blue-shifted donor emission and the red-shifted acceptor emission minimizes signal overlap, leading to a higher signal-to-background ratio compared to conventional BRET assays.[7][8]

  • Ratiometric Data: The ratiometric calculation helps to normalize for variations in cell number and protein expression, leading to more robust and reproducible data.[4]

Q3: What are the essential initial optimization steps for a new NanoBRET™ assay?

For any new protein pair, including this compound, several initial optimization steps are critical for a successful assay:

  • Fusion Construct Orientation: It is crucial to test all possible orientations of the NanoLuc® and HaloTag® fusions on your proteins of interest (N-terminal vs. C-terminal). This involves creating up to eight different plasmid combinations to identify the pair that yields the best NanoBRET™ signal and dynamic range.[1][6][8]

  • Donor-to-Acceptor Ratio: The relative expression levels of the donor and acceptor fusion proteins significantly impact the assay window. It's recommended to perform a titration experiment, varying the ratio of the donor and acceptor plasmids during transfection to find the optimal balance.[1][9]

  • Cell Density: Optimizing the number of cells plated per well is important to ensure a linear donor signal and a robust assay window.[4]

Troubleshooting Guide

Low or No NanoBRET™ Signal

Q4: I am not detecting any significant NanoBRET™ signal. What are the possible causes and solutions?

A low or absent NanoBRET™ signal can stem from several factors. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inefficient Energy Transfer Test all eight possible fusion construct orientations (N- and C-terminal fusions for both proteins) to find the optimal geometry for BRET.[1][6][8]
Suboptimal Donor:Acceptor Ratio Titrate the ratio of the donor (NanoLuc®) and acceptor (HaloTag®) plasmids during transfection. A common starting point is a 1:10 or 1:20 donor to acceptor ratio, but this needs to be empirically determined for each PPI.[9]
Low Transfection Efficiency Optimize your transfection protocol for the cell line being used. Ensure high-quality plasmid DNA is used. Consider including a positive control plasmid (e.g., expressing a fluorescent protein) to visually assess transfection efficiency. Including an empty vector as a carrier DNA can also improve efficiency.[9]
Proteins Not Interacting Confirm the interaction using an orthogonal method, such as co-immunoprecipitation or a pull-down assay.[5] The NanoBRET™ assay is a proximity-based assay and requires the proteins to be within ~10 nm of each other.
Low Protein Expression Verify the expression of both fusion proteins via Western blotting or by measuring the individual donor (luminescence) and acceptor (fluorescence) signals.
Incorrect Filter Set Ensure you are using the correct filter set for measuring the donor (460nm) and acceptor (618nm) emissions.[4]
High Background Signal

Q5: My background NanoBRET™ signal is too high, resulting in a poor assay window. How can I reduce it?

A high background can mask the specific interaction signal. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Overexpression of Donor Protein Reduce the amount of the NanoLuc®-fusion plasmid used in the transfection. High levels of the donor can lead to "bystander BRET" where the donor and acceptor are in close proximity by chance, not due to a specific interaction.
Spectral Overlap While minimized in the NanoBRET™ system, some bleed-through of the donor signal into the acceptor channel can occur. Ensure you are using the recommended filter sets (e.g., 460nm for donor and a >600nm long-pass filter for the acceptor).[4]
Non-specific Interactions Include a negative control where one of the interacting partners is replaced with an irrelevant protein fused to the appropriate tag to assess the level of non-specific BRET.
Cellular Autofluorescence Use phenol red-free media during the assay reading, as phenol red can contribute to background fluorescence.[9]
Poor Z'-factor or High Variability

Q6: My assay has a low Z'-factor and high well-to-well variability. What can I do to improve it?

A low Z'-factor (typically < 0.5) indicates a small separation between positive and negative controls, making it difficult to distinguish true hits in a screen.

Potential Cause Troubleshooting Steps
Inconsistent Cell Plating Ensure a homogenous cell suspension and use precise pipetting techniques to plate a consistent number of cells in each well.[4]
Variable Transfection Efficiency Optimize and standardize the transfection protocol. Use a master mix of DNA and transfection reagent to add to the cells.
Edge Effects in Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or ensure proper humidification during incubation.
Suboptimal Assay Window Re-optimize the donor-to-acceptor ratio and fusion protein orientations to maximize the difference between the positive and negative control signals.[1]
Plate Reader Settings Optimize the integration time and gain settings on your plate reader to ensure the signal is within the linear range of detection and not saturated.[9]

Experimental Protocols & Methodologies

Protocol 1: Optimization of Fusion Construct Orientation

This protocol is designed to identify the optimal N- or C-terminal placement of the NanoLuc® donor and HaloTag® acceptor on the proteins of interest (Protein A and Protein B).

  • Construct Generation: Create a panel of expression vectors for all eight possible fusion combinations:

    • N-term NanoLuc®-Protein A, C-term Protein A-NanoLuc®

    • N-term HaloTag®-Protein A, C-term Protein A-HaloTag®

    • N-term NanoLuc®-Protein B, C-term Protein B-NanoLuc®

    • N-term HaloTag®-Protein B, C-term Protein B-HaloTag®

  • Transfection: Co-transfect pairs of donor and acceptor constructs into your chosen cell line (e.g., HEK293) in a 96-well plate format. Include appropriate controls (e.g., donor only, acceptor only, and a non-interacting protein pair).

  • Cell Culture and Lysis: Culture cells for 24-48 hours post-transfection.

  • Assay:

    • Add the HaloTag® NanoBRET™ 618 ligand and incubate to allow for labeling of the acceptor protein.

    • Add the Nano-Glo® substrate.

    • Immediately measure the donor emission (460nm) and acceptor emission (>600nm).

  • Data Analysis: Calculate the NanoBRET™ ratio for each of the eight combinations. The combination yielding the highest specific signal (and ideally, the largest dynamic range when using a known inhibitor or inducer) should be selected for further experiments.[1]

Protocol 2: Donor-to-Acceptor Plasmid Ratio Titration

This protocol aims to determine the optimal ratio of donor and acceptor plasmids for transfection to maximize the assay window.

  • Transfection Setup: Using the optimal fusion constructs identified in Protocol 1, set up a series of transfections in a 96-well plate. Keep the amount of the donor (NanoLuc® fusion) plasmid constant and titrate the amount of the acceptor (HaloTag® fusion) plasmid. A typical titration might include donor:acceptor ratios of 1:1, 1:5, 1:10, 1:20, and 1:50. Ensure the total amount of DNA per well is kept constant by adding an empty vector.[9]

  • Cell Culture and Assay: Follow the same procedure as in Protocol 1 for cell culture and performing the NanoBRET™ assay.

  • Data Analysis: Plot the NanoBRET™ ratio against the acceptor plasmid concentration. Select the ratio that provides the best signal-to-background and the largest dynamic range. Note that the highest BRET ratio may not always correspond to the best assay window, especially when using modulators.[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Assay Development cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis constructs Generate 8 Fusion Constructs (N-/C-terminal tags) orientation Optimize Tag Orientation constructs->orientation ratio Titrate Donor:Acceptor Ratio orientation->ratio transfect Transfect Optimized Constructs ratio->transfect Optimized Conditions add_ligand Add HaloTag® Ligand transfect->add_ligand add_substrate Add Nano-Glo® Substrate add_ligand->add_substrate read Read Donor (460nm) & Acceptor (>600nm) Emissions add_substrate->read calculate Calculate NanoBRET™ Ratio (Acceptor/Donor) read->calculate analyze Analyze Data (e.g., Z', IC50/EC50) calculate->analyze

Caption: High-level workflow for NanoBRET™ assay optimization and execution.

troubleshooting_logic start Problem: Low/No Signal check_expression Are both fusion proteins expressed? start->check_expression check_orientation Have all 8 tag orientations been tested? check_expression->check_orientation Yes solution_expression Solution: Optimize transfection, check vector integrity. check_expression->solution_expression No check_ratio Is the Donor:Acceptor ratio optimized? check_orientation->check_ratio Yes solution_orientation Solution: Systematically test all N- and C-terminal fusion combinations. check_orientation->solution_orientation No check_interaction Is the interaction confirmed by another method? check_ratio->check_interaction Yes solution_ratio Solution: Perform a plasmid ratio titration experiment. check_ratio->solution_ratio No solution_interaction Solution: Proteins may not interact under these conditions. Re-evaluate. check_interaction->solution_interaction No

Caption: Troubleshooting logic for a low NanoBRET™ signal.

signaling_pathway cluster_ppi NanoBRET™ Assay Principle cluster_interaction Interaction (<10nm) donor Protein A (Vin) + NanoLuc® acceptor Protein B (SpinIn) + HaloTag® donor->acceptor BRET light460 Light Emission (460nm) donor->light460 No Interaction light618 Light Emission (>600nm) acceptor->light618 p1 p2 substrate Nano-Glo® Substrate substrate->donor Energy

Caption: Principle of the NanoBRET™ assay for a protein-protein interaction.

References

Validation & Comparative

Specificity of VinSpinIn for Spindlin Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VinSpinIn, a chemical probe for the Spindlin (SPIN) family of proteins, with other known Spindlin inhibitors. The information presented herein is intended to aid researchers in selecting the most appropriate tool compound for their studies by providing objective performance data and detailed experimental context.

Introduction to Spindlin Proteins and Inhibitors

The Spindlin family consists of five Tudor domain-containing proteins (SPIN1, SPIN2A, SPIN2B, SPIN2C, SPIN3, and SPIN4) that act as epigenetic readers, recognizing methylated histone marks to regulate gene transcription.[1] Spindlin1 (SPIN1), the most extensively studied member, is overexpressed in various cancers and promotes cell proliferation through the activation of signaling pathways such as Wnt/β-catenin, PI3K/Akt, and RET.[1][2] This has made Spindlin proteins, particularly SPIN1, attractive targets for therapeutic intervention.

This guide focuses on this compound and compares its specificity and potency with other published Spindlin inhibitors, namely MS31 and the EML series of compounds.

Comparative Analysis of Inhibitor Specificity and Potency

The following tables summarize the available quantitative data for this compound and its alternatives. This data allows for a direct comparison of their on-target potency against Spindlin family members and their off-target selectivity.

Table 1: On-Target Potency of Spindlin Inhibitors

This table presents the binding affinities (Kd) or inhibitory concentrations (IC50) of this compound, MS31, and EML631 against various Spindlin family proteins.

CompoundTargetAssayPotencyReference
This compound SPIN1ITC (Kd)100 nM[1]
SPIN2BITC (Kd)130 nM[1]
SPIN3ITC (Kd)10 nM[1]
SPIN4ITC (Kd)120 nM[1]
SPIN1 (126-262)AlphaScreen (IC50)30 nM[1]
VinSpinIC SPIN1ITC (Kd)>13 µM[1]
MS31 SPIN1ITC (Kd)91 nM
SPIN1AlphaLISA (IC50)77 nM
SPIN1FP (IC50)243 nM
EML631 SPIN1ITC (Kd)~3 µM[3][4]
SPIN2A/2BChemiprecipitationReduced pulldown vs SPIN1[3][4]
SPIN3/4ChemiprecipitationNo interaction[3][4]

Data for SPIN2A and SPIN2C are not currently available for these compounds.

Table 2: Off-Target Selectivity Profile of this compound

This table summarizes the selectivity of this compound against a panel of methyl-lysine binding domains (MBDs) as determined by thermal shift assay (ΔTm) and against a panel of methyltransferases as determined by IC50 values. A low ΔTm indicates minimal binding, and a high IC50 indicates weak inhibition, both desirable for a selective probe.

Methyl-Lysine Binding Domains (Thermal Shift Assay)

TargetΔTm (°C) with this compoundΔTm (°C) with VinSpinICReference
BAZ2B0.280.28[1]
BRD10.050.15[1]
BRD2(1)0.180.18[1]
BRD2(2)0.150.15[1]
BRD3(1)0.020.02[1]
BRD3(2)0.020.02[1]
BRD4(1)0.150.15[1]
BRD4(2)0.020.02[1]
BRDT(1)0.050.05[1]
BRDT(2)0.020.02[1]
CECR20.150.15[1]
CREBBP0.220.22[1]
EP3000.080.08[1]
FALZ0.150.15[1]
SMARCA20.020.02[1]
SMARCA40.020.02[1]
TAF1(2)0.020.02[1]
TAF1L(2)0.020.02[1]
ZMYND110.020.02[1]

Methyltransferases (IC50)

TargetIC50 (µM) with this compoundReference
PRMT49[1]
SETD220[1]
PRMT719[1]
SUV39H134[1]
PRMT627[1]
PRC221[1]
SMYD222[1]
PRDM925[1]
PRMT147[1]
PRMT845[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol Outline:

  • Sample Preparation: The protein and ligand are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both are determined accurately.

  • Instrument Setup: The sample cell is filled with the protein solution, and the titration syringe is filled with the ligand solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small injections of the ligand are made into the sample cell. The heat change after each injection is measured by a sensitive calorimeter.

  • Data Analysis: The heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

SYPRO Orange Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein stability by measuring changes in its melting temperature (Tm) in the presence of ligands.

Protocol Outline:

  • Reaction Setup: The protein of interest is mixed with SYPRO Orange dye in a multi-well plate. The dye is fluorescent in a hydrophobic environment.

  • Ligand Addition: The test compounds are added to the wells.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient.

  • Fluorescence Monitoring: As the protein unfolds, the hydrophobic core is exposed, causing the SYPRO Orange dye to bind and fluoresce. The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant increase in Tm (ΔTm) in the presence of a compound indicates stabilizing binding.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that can be adapted to study protein-protein or protein-small molecule interactions.

Protocol Outline:

  • Reagent Preparation: Donor beads are coated with a capture molecule (e.g., streptavidin), and acceptor beads are coated with another molecule that recognizes the target protein.

  • Assay Setup: The target protein, a biotinylated probe that binds the target, and the test inhibitor are incubated together.

  • Bead Addition: Streptavidin-coated donor beads and antibody-coated acceptor beads are added to the mixture.

  • Proximity-Based Signal Generation: If the protein-probe interaction is not inhibited, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm.

  • Signal Detection: The intensity of the emitted light is measured, which is inversely proportional to the inhibitory activity of the test compound.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular interactions. It is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution and has a low polarization value, while a larger molecule tumbles more slowly and has a high polarization value.

Protocol Outline:

  • Reagent Preparation: A fluorescently labeled ligand (tracer) that binds to the target protein is synthesized.

  • Assay Setup: The target protein, the fluorescent tracer, and the test inhibitor are incubated in a microplate.

  • Polarization Measurement: The plate is excited with polarized light, and the polarization of the emitted light is measured.

  • Data Analysis: In the absence of an inhibitor, the tracer binds to the larger protein, resulting in a high polarization value. A competitive inhibitor will displace the tracer, leading to a decrease in the polarization signal. The IC50 of the inhibitor can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To provide a biological context for the action of Spindlin inhibitors, the following diagrams illustrate key signaling pathways in which Spindlin1 is involved.

Wnt_Signaling cluster_destruction β-catenin Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Axin->GSK3b APC APC APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes SPIN1 SPIN1 SPIN1->TCF_LEF co-activation H3K4me3 H3K4me3 H3K4me3->SPIN1 recruitment

Caption: Spindlin1 in the Wnt/β-catenin signaling pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylation Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream SPIN1 SPIN1 SPIN1->PI3K potential regulation

Caption: Postulated role of Spindlin1 in the PI3K/Akt signaling pathway.

rRNA_Transcription rDNA rDNA Locus H3K4me3 H3K4me3 pre_rRNA pre-rRNA rDNA->pre_rRNA SPIN1 SPIN1 H3K4me3->SPIN1 binding Pol1_complex RNA Polymerase I Complex SPIN1->Pol1_complex recruitment/ stabilization Pol1_complex->rDNA transcription

Caption: Spindlin1-mediated regulation of ribosomal RNA (rRNA) transcription.

Conclusion

This compound is a potent and selective chemical probe for the Spindlin family of proteins, with well-characterized activity against SPIN1, SPIN2B, SPIN3, and SPIN4. The availability of a structurally related inactive control, VinSpinIC, further enhances its utility as a tool for target validation studies. While other inhibitors such as MS31 and EML631 also demonstrate high potency for SPIN1, a comprehensive and directly comparable selectivity profile across the entire Spindlin family and against a broad panel of off-targets is less defined in the public literature. Researchers should consider the specific Spindlin family member of interest and the required level of selectivity when choosing an inhibitor for their experiments. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of these studies.

References

VinSpinIn Versus siRNA Knockdown of Spindlin1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein function is fundamental to biological research and drug discovery. Two powerful and widely used techniques for investigating the role of a specific protein are chemical inhibition using small molecules and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of VinSpinIn, a chemical probe for the tudor domain-containing protein Spindlin1 (SPIN1), and siRNA-mediated knockdown of Spindlin1. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific research questions.

Introduction to Spindlin1 and its Inhibition

Spindlin1 is a chromatin reader protein that recognizes and binds to specific histone modifications, playing a crucial role in transcriptional regulation.[1][2] It has been identified as a positive regulator of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer.[3][4] Overexpression of Spindlin1 has been observed in various cancers, promoting cancer cell proliferation.[4] This makes Spindlin1 an attractive target for therapeutic intervention.

This compound is a potent and cell-active chemical probe developed by the Structural Genomics Consortium (SGC) that specifically inhibits the function of Spindlin family proteins.[1] It acts by binding to the methyl-binding pocket of Spindlin1, thereby preventing its interaction with histone proteins and subsequent downstream signaling.

siRNA knockdown is a genetic method that utilizes the cell's natural RNA interference (RNAi) machinery to degrade the messenger RNA (mRNA) of a target protein, in this case, Spindlin1.[5][6] This leads to a reduction in the synthesis of the Spindlin1 protein.

Comparative Analysis: this compound vs. siRNA

The choice between a chemical inhibitor like this compound and siRNA knockdown depends on several factors, including the desired speed of action, duration of the effect, and the specific biological question being addressed. The following table summarizes the key characteristics and performance of each method.

FeatureThis compound (Chemical Inhibition)siRNA Knockdown (Genetic Inhibition)
Mechanism of Action Reversible binding to the Spindlin1 protein, inhibiting its function.Sequence-specific degradation of Spindlin1 mRNA, preventing protein synthesis.[5]
Speed of Onset Rapid, typically within minutes to a few hours, limited by cell permeability.Slower, requires transfection and time for mRNA and protein turnover (typically 24-72 hours).[7]
Duration of Effect Transient and reversible upon washout of the compound.Can be transient (siRNA) or stable (shRNA), with effects lasting for several days.[8]
Specificity Can have off-target effects on other proteins with similar binding pockets. This compound has been shown to be selective for the Spindlin family.[1]Can have off-target effects due to partial complementarity with other mRNAs.[5] Use of multiple, validated siRNAs is recommended.[9]
Control A structurally similar but inactive control compound (VinSpinIC) is available for robust control experiments.[1]A non-targeting or scrambled siRNA is used as a negative control.[9]
Dose-Dependence Effect is dose-dependent and can be titrated to achieve partial inhibition.Efficiency of knockdown can be concentration-dependent, but achieving partial knockdown can be challenging.
Application Ideal for studying the acute effects of protein inhibition and for validating Spindlin1 as a therapeutic target.Suitable for studying the long-term consequences of protein loss and for genetic validation of a phenotype.

Experimental Protocols

This compound Treatment in Cell-Based Assays

This protocol is adapted from the Structural Genomics Consortium (SGC) guidelines for using this compound in a NanoBRET cellular target engagement assay.[1]

Materials:

  • Cells expressing HaloTag-Spindlin1 and NanoLuc-Histone H3

  • Phenol red-free DMEM with 4% FBS

  • NanoBRET 618 fluorescent ligand (Promega)

  • This compound and VinSpinIC (inactive control) dissolved in DMSO

  • 384-well white assay plates (Greiner #3570)

Procedure:

  • Culture cells and transfect with plasmids for HaloTag-Spindlin1 and NanoLuc-Histone H3.

  • Sixteen hours post-transfection, collect and wash the cells with PBS.

  • Resuspend the cells in phenol red-free DMEM with 4% FBS. Add the NanoBRET 618 fluorescent ligand to a final concentration of 100 nM.

  • Plate 2.7 x 10³ cells per well in a 384-well white assay plate.

  • Add this compound or the inactive control, VinSpinIC, to the wells at final concentrations ranging from 0 to 30 µM. Include a DMSO-only vehicle control.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measure the NanoBRET signal according to the manufacturer's protocol.

siRNA Knockdown of Spindlin1

This is a general protocol for siRNA-mediated knockdown and should be optimized for the specific cell line being used.

Materials:

  • Spindlin1-specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM I Reduced Serum Medium

  • Culture medium appropriate for the cell line

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM I Medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and mix gently. Incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot).

Spindlin1 Signaling Pathway in Wnt Activation

Spindlin1 functions as a "reader" of histone modifications and plays a key role in activating the Wnt/β-catenin signaling pathway.[3] It recognizes specific methylation marks on histone H3 (H3K4me3 and H3R8me2a) at the promoter regions of Wnt target genes.[3] This binding facilitates the recruitment of the β-catenin/TCF4 complex, leading to the transcriptional activation of genes such as Cyclin D1, Axin2, and c-myc.[3]

Spindlin1_Wnt_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Histone Histone H3 Spindlin1 Spindlin1 Histone->Spindlin1 binds to H3K4me3/H3R8me2a beta_catenin_TCF4 β-catenin/TCF4 Complex Spindlin1->beta_catenin_TCF4 recruits Wnt_Target_Genes Wnt Target Genes (e.g., Cyclin D1, c-myc) beta_catenin_TCF4->Wnt_Target_Genes activates Transcription Transcription Activation Wnt_Target_Genes->Transcription This compound This compound This compound->Spindlin1 inhibits binding siRNA siRNA mRNA Spindlin1 mRNA siRNA->mRNA degrades

Caption: Spindlin1 activates Wnt signaling, which can be blocked by this compound or siRNA.

Experimental Workflow Comparison

The workflows for using this compound and siRNA to study Spindlin1 function differ significantly in their timelines and key steps.

Experimental_Workflows cluster_this compound This compound Workflow cluster_siRNA siRNA Knockdown Workflow V_Start Start: Cells in Culture V_Treatment Treat cells with This compound V_Start->V_Treatment V_Incubation Incubate (minutes to hours) V_Treatment->V_Incubation V_Analysis Analyze Phenotype (e.g., reporter assay, protein levels) V_Incubation->V_Analysis S_Start Start: Cells in Culture S_Transfection Transfect cells with siRNA S_Start->S_Transfection S_Incubation Incubate (24-72 hours) S_Transfection->S_Incubation S_Validation Validate Knockdown (qRT-PCR, Western Blot) S_Incubation->S_Validation S_Analysis Analyze Phenotype S_Validation->S_Analysis

Caption: Workflow comparison of this compound treatment and siRNA knockdown experiments.

Conclusion

References

VinSpinIn vs. VinSpinIC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a potent chemical probe and its inactive control for studying the Spindlin family of proteins.

This guide provides a detailed comparison of VinSpinIn, a potent chemical probe targeting the Spindlin (Spin) family of Tudor domain-containing proteins, and its structurally analogous inactive control, VinSpinIC. The Spindlin proteins, particularly Spindlin1 (Spin1), are recognized as crucial epigenetic readers that are overexpressed in various cancers, playing a significant role in transcriptional activation.[1] Understanding the tools available to study these proteins is paramount for researchers in oncology, epigenetics, and drug development. This document outlines the key differences in their biochemical activity, supported by experimental data, and provides the methodologies for the cited experiments.

Biochemical Activity and Potency

This compound has been developed as a potent, cell-active chemical probe for the Spin family proteins.[1] In contrast, VinSpinIC serves as an essential negative control for experiments, allowing researchers to distinguish between the on-target effects of this compound and any potential off-target or compound-specific effects.

Biophysical assays have demonstrated a significant difference in the binding affinity of this compound and VinSpinIC to Spin1. Isothermal Titration Calorimetry (ITC) reveals that this compound is approximately 130 times more potent than VinSpinIC in binding to Spin1.[1]

Table 1: Comparative Potency of this compound and VinSpinIC against Spin Family Members

CompoundTargetAssay TypeKD (nM)
This compoundSpin1ITC9.9[2][3]
This compoundSpin1ITC~10-130[1]
VinSpinICSpin1ITC>100,000

Note: The range for this compound's KD reflects testing against different Spin1 constructs and other Spin family members.[1]

The SYPRO Orange thermal shift assay further highlights the differential activity of the two compounds. This compound induced a significant thermal stability shift in all assessed Spin family members (Spin1, Spin2B, Spin3, and Spin4), indicating direct binding. Conversely, VinSpinIC did not cause any noteworthy shift in the thermal stability of these proteins.[1]

Selectivity Profile

The selectivity of a chemical probe is critical for ensuring that observed biological effects are due to the modulation of the intended target. This compound has been profiled against other methyl-lysine reader proteins and methyltransferases to assess its specificity.

A fluorescence polarization displacement assay showed that this compound is approximately 267 times less potent towards L3MBTL1, another methyl-lysine reader, than it is towards Spin1.[1]

Table 2: Selectivity of this compound and VinSpinIC

CompoundTargetAssay TypeKdisp (µM)
This compoundL3MBTL1Fluorescence Polarization27[1]
VinSpinICL3MBTL1Fluorescence Polarization28[1]
This compoundL3MBTL3Fluorescence Polarization8[1]
VinSpinICL3MBTL3Fluorescence Polarization14[1]

Screening against a panel of methyltransferase domains using a Scintillation Proximity Assay (SPA) also demonstrated the high selectivity of this compound for the Spin family.[1]

Experimental Protocols

The following are the methodologies used to generate the data presented in this guide.

Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding between a ligand (this compound or VinSpinIC) and a protein (Spin family members).

  • Preparation: The protein of interest is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The compound is dissolved in the same buffer.

  • Loading: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

SYPRO Orange Thermal Shift Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reaction Setup: The protein is mixed with SYPRO Orange dye and the test compound (this compound or VinSpinIC) in a suitable buffer.

  • Thermal Denaturation: The temperature of the reaction mixture is gradually increased in a real-time PCR instrument.

  • Fluorescence Measurement: As the protein unfolds, the SYPRO Orange dye binds to the exposed hydrophobic regions and fluoresces. The fluorescence intensity is measured as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. A significant shift in Tm in the presence of the compound indicates binding.

Fluorescence Polarization Displacement Assay

This assay is used to measure the ability of a test compound to displace a fluorescently labeled probe from a protein's binding site.

  • Reaction Components: The assay includes the target protein, a fluorescently labeled ligand with known affinity for the protein, and the test compound.

  • Incubation: The components are mixed and allowed to reach binding equilibrium.

  • Polarization Measurement: The fluorescence polarization of the sample is measured. When the fluorescent probe is bound to the protein, it tumbles slowly, resulting in high polarization. If the test compound displaces the fluorescent probe, the probe tumbles more rapidly in solution, leading to a decrease in polarization.

  • Data Analysis: The concentration of the test compound required to displace 50% of the fluorescent probe (IC50) is determined, from which the displacement constant (Kdisp) can be calculated.

Signaling Pathways and Experimental Workflow

Spin1 has been implicated in the activation of several oncogenic signaling pathways.[1] this compound can be utilized to investigate the role of Spin1 in these pathways.

G cluster_0 Spin1-Mediated Transcriptional Activation cluster_1 Downstream Oncogenic Pathways cluster_2 Experimental Intervention Histone Histone H3K4me3/R8me2a Spin1 Spin1 Histone->Spin1 binds to Transcription Transcriptional Activation Spin1->Transcription leads to p53_inactivation p53 Inactivation Spin1->p53_inactivation facilitates via sequestering uL18 Wnt Wnt/β-catenin Pathway Transcription->Wnt PI3K PI3K/Akt Pathway Transcription->PI3K RET RET Signaling Pathway Transcription->RET This compound This compound This compound->Spin1 inhibits VinSpinIC VinSpinIC (Inactive Control) VinSpinIC->Spin1 no effect G cluster_workflow Experimental Workflow for Target Validation start Hypothesis: Spin1 is a therapeutic target in a specific cancer type cell_lines Select Cancer Cell Lines (Spin1 overexpression) start->cell_lines treatment Treat cells with: - this compound - VinSpinIC - Vehicle Control cell_lines->treatment phenotypic_assay Phenotypic Assays (e.g., proliferation, apoptosis) treatment->phenotypic_assay target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) treatment->target_engagement conclusion Conclusion: Determine on-target effects of Spin1 inhibition phenotypic_assay->conclusion downstream_analysis Downstream Analysis (e.g., Western Blot, qPCR for pathway targets) target_engagement->downstream_analysis downstream_analysis->conclusion

References

Comparative Analysis of Spin1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of known small molecule inhibitors of Spindlin1 (Spin1), a key epigenetic reader protein implicated in various cancers. Due to the absence of publicly available information on "VinSpinIn," this guide focuses on well-characterized alternative compounds, offering a baseline for future comparative studies.

Spin1 has emerged as a promising therapeutic target due to its role in recognizing histone modifications and activating oncogenic signaling pathways.[1][2] The development of potent and selective Spin1 inhibitors is a critical area of research for novel cancer therapies. This guide summarizes the binding affinities, inhibitory activities, and selectivity of several key Spin1 inhibitors, providing essential data for researchers in the field.

Performance Comparison of Spin1 Inhibitors

The following tables summarize the quantitative data for various Spin1 inhibitors, providing a clear comparison of their biochemical and cellular activities.

Table 1: Binding Affinity and Inhibitory Potency of Spin1 Inhibitors

CompoundDescriptionFP IC50 (nM)ITC Kd (nM)Reference(s)
Compound 11 Dual SPIN1 and G9a/GLP inhibitor203 ± 1018 ± 2[3]
Compound 18 (MS8535) Selective SPIN1 inhibitor202 ± 1130 ± 2[3]
UNC0638 G9a/GLP inhibitor with weak SPIN1 activity--[4]
A366 G9a inhibitor, also inhibits SPIN1182.6111.1[5][6]
MS31 Fragment-like SPIN1 inhibitor--[5]
EML405 Novel SPIN1 inhibitor identified via protein microarray-15,000[7]
EML631 Analog of EML405 with improved affinity-3,000[7][8]
EML632 Analog of EML405-7,000[7][8]
EML633 Analog of EML405 with improved affinity-2,000[7][8]

FP IC50 values represent the concentration of the inhibitor required to displace 50% of a fluorescently labeled probe from Spin1 in a Fluorescence Polarization assay. Lower values indicate higher potency. ITC Kd values represent the dissociation constant measured by Isothermal Titration Calorimetry, indicating the binding affinity between the inhibitor and Spin1. Lower values indicate stronger binding.

Table 2: Selectivity Profile of Key Spin1 Inhibitors

CompoundTarget(s)Selectivity NotesReference(s)
Compound 11 SPIN1, G9a/GLPDual inhibitor[3]
Compound 18 (MS8535) SPIN1Highly selective over 38 other epigenetic targets, including G9a/GLP[3][4]
A366 G9a, GLP, SPIN1Potent G9a/GLP inhibitor, also targets SPIN1[5][6]
EML631 SPIN1Shows improved specificity for SPIN1 compared to other Tudor and MBT domain-containing proteins[7][8]

Structural Insights

A co-crystal structure of Spin1 in complex with compound 11 has been successfully obtained.[4] This provides a significant advancement for understanding the molecular basis of its inhibitory mechanism and offers a template for the rational design of next-generation Spin1 inhibitors. The structure confirms that compound 11 occupies one of the three Tudor domains of Spin1.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding of inhibitors to Spin1 by monitoring changes in the polarization of fluorescently labeled molecules.

  • Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like Spin1, its tumbling is restricted, leading to an increase in polarization. An inhibitor will compete with the tracer for binding to Spin1, causing a decrease in polarization.

  • General Protocol:

    • A constant concentration of a fluorescently labeled peptide that binds to Spin1 is incubated with varying concentrations of the test inhibitor.

    • A fixed concentration of the Spin1 protein is added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2][9]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur upon binding of an inhibitor to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5][10][11][12][13]

  • Principle: A solution of the inhibitor is titrated into a solution containing the Spin1 protein. The heat released or absorbed during the binding event is measured by the calorimeter.

  • General Protocol:

    • The Spin1 protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

    • Small aliquots of the inhibitor are injected into the protein solution at regular intervals.

    • The heat change after each injection is measured and plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[5][10][11][12][13]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular environment.[7][14]

  • Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.

  • General Protocol:

    • Cells are treated with the test inhibitor or a vehicle control.

    • The treated cells are heated to a range of temperatures.

    • The cells are then lysed, and the soluble fraction of the target protein (Spin1) is separated from the aggregated, denatured protein.

    • The amount of soluble Spin1 at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve of Spin1 in the presence of the inhibitor indicates target engagement.[3][14][15]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for Spin1 inhibitor characterization and the signaling pathways modulated by Spin1.

experimental_workflow cluster_discovery Inhibitor Discovery cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_structural Structural Studies High-Throughput Screen High-Throughput Screen FP Assay Fluorescence Polarization (FP) IC50 Determination High-Throughput Screen->FP Assay Fragment-Based Screen Fragment-Based Screen Fragment-Based Screen->FP Assay Structure-Based Design Structure-Based Design Structure-Based Design->FP Assay ITC Assay Isothermal Titration Calorimetry (ITC) Kd Determination FP Assay->ITC Assay CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement ITC Assay->CETSA Cell-Based Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) CETSA->Cell-Based Assays Co-crystallization Co-crystallization with Spin1 Cell-Based Assays->Co-crystallization X-ray Crystallography X-ray Crystallography Co-crystallization->X-ray Crystallography

Caption: Experimental workflow for the discovery and characterization of Spin1 inhibitors.

spin1_signaling cluster_wnt Wnt Signaling cluster_pi3k PI3K/AKT Signaling cluster_mapk MAPK Signaling SPIN1 SPIN1 TCF4 TCF4 SPIN1->TCF4 PI3K PI3K SPIN1->PI3K MAPK_Genes MAPK Pathway Genes SPIN1->MAPK_Genes H3K4me3 H3K4me3/H3R8me2a H3K4me3->SPIN1 Wnt_Genes Wnt Target Genes TCF4->Wnt_Genes Cell_Proliferation_Survival Cell Proliferation & Survival Wnt_Genes->Cell_Proliferation_Survival AKT AKT PI3K->AKT AKT->Cell_Proliferation_Survival MAPK_Genes->Cell_Proliferation_Survival

Caption: Simplified diagram of Spin1-mediated signaling pathways in cancer.

Conclusion

The development of small molecule inhibitors against Spin1 represents a promising strategy for cancer therapy. This guide provides a comparative overview of several key inhibitors, highlighting their binding affinities, potencies, and selectivities. The availability of a co-crystal structure for compound 11 with Spin1 paves the way for future structure-based drug design efforts. The experimental protocols and workflows detailed herein offer a foundational resource for researchers aiming to discover and characterize novel Spin1 inhibitors, such as the prospective "this compound." As more data becomes available, this guide can be expanded to include new compounds and further refine our understanding of Spin1 inhibition.

References

Validating the Downstream Effects of VinSpinIn on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the downstream gene expression effects of VinSpinIn, a potent and selective chemical probe for the Spindlin1 (SPIN1) protein. As an epigenetic reader, SPIN1 plays a crucial role in transcriptional activation, particularly within the Wnt/β-catenin and PI3K/Akt signaling pathways.[1] Validating the on-target effects of this compound is essential for its use in basic research and as a potential therapeutic target.

This document outlines the performance of this compound in modulating gene expression and compares it with alternative methods, including other small molecule inhibitors and genetic knockdown techniques. While direct, comprehensive comparative studies using genome-wide expression analysis for all mentioned methods are not yet available in the public domain, this guide synthesizes existing data to provide a thorough comparison based on current literature.

Comparison of Methods for Modulating Spindlin1 Activity

The validation of this compound's downstream effects can be benchmarked against other available tools for perturbing SPIN1 function. The primary alternatives include other chemical inhibitors such as MS31 and A366, and genetic approaches like siRNA-mediated knockdown. Each method presents distinct advantages and disadvantages in terms of specificity, duration of effect, and experimental complexity.

Method Principle Advantages Disadvantages Potency/Efficiency Negative Control
This compound Small molecule inhibitor of the SPIN1 Tudor domain.[1]Potent and cell-active, rapid onset of action, reversible.Potential for off-target effects, requires careful dose-response optimization.IC50 ~30 nM (AlphaScreen), KD ~9.9-111.1 nM (ITC).[1]VinSpinIC (inactive control).[1]
MS31 Small molecule inhibitor of the SPIN1 Tudor domain.[2][3]Potent, selective, and cell-active.[3]Potential for off-target effects, less characterized than this compound.IC50 = 77 nM.[4]MS31N (inactive control).[3]
A366 Initially a G9a/GLP inhibitor, also inhibits SPIN1.[4]Readily available, well-characterized in other contexts.Known off-target effects on G9a and GLP methyltransferases.[4]IC50 = 72 nM.[4]None readily available, requires comparison to other SPIN1 inhibitors.
siRNA/shRNA Knockdown Post-transcriptional gene silencing of SPIN1.High specificity for the target gene, can achieve long-term suppression (shRNA).Slower onset of action, potential for incomplete knockdown, may induce off-target effects through miRNA-like activity, potential for compensatory mechanisms to arise.Variable, typically >70% knockdown of mRNA/protein.Scrambled or non-targeting siRNA/shRNA.

Comparative Effects on Gene and Protein Expression

Direct comparative data from a single study using RNA-sequencing or microarrays for all four methods is not currently available. However, based on existing literature, we can compile the known effects of these interventions on key downstream targets and pathways.

Target Gene/Pathway This compound (Expected Effect) MS31 & A366 (Observed Effect) SPIN1 Knockdown (Observed Effect) Experimental Method
Wnt/β-catenin Pathway Targets (e.g., AXIN2, Cyclin D1, c-MYC) Downregulation of target gene expression.[1][5]Not explicitly reported, but expected to downregulate Wnt targets.Downregulation of target genes.[6]RT-qPCR, Western Blot
PI3K/Akt Pathway Targets (e.g., downstream effectors of mTOR) Downregulation of pathway activity and target gene expression.[1][7][8]Not explicitly reported, but expected to downregulate PI3K/Akt targets.Inhibition of PI3K/Akt signaling.[1]Western Blot (for phosphorylated proteins), RT-qPCR
Ribosomal RNA (rRNA) Inhibition of rRNA gene expression.[1]A366 and MS31 are known to affect ribosomal RNA transcription.[4]Repression of rRNA expression.[6]RT-qPCR
Interleukin 1 Beta (IL1B) Downregulation of IL1B expression.Not explicitly reported.Repression of IL1B expression.[6]RT-qPCR
Immune Cell Cytokines and Surface Markers Not explicitly reported.A366 and MS31 show differential effects on cytokine release (e.g., IFNγ, IL8) and surface marker expression in immune cells.[4][9]Not explicitly reported.Flow Cytometry, ELISA

Experimental Protocols

To facilitate the validation of this compound's downstream effects, detailed protocols for key experimental techniques are provided below. These are general protocols that should be optimized for your specific cell type and experimental conditions.

RNA-Sequencing (RNA-seq) for Whole-Transcriptome Analysis

This protocol outlines the general steps for preparing total RNA for sequencing to analyze global changes in gene expression following this compound treatment.

a. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound, VinSpinIC (inactive control), or vehicle (e.g., DMSO) for the desired time point (e.g., 24, 48 hours).

  • Include a positive control group, such as cells treated with siRNA targeting SPIN1.

b. RNA Isolation:

  • Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) > 8 is recommended.

c. Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from the isolated RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

d. Data Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between treatment groups (this compound vs. Vehicle, this compound vs. VinSpinIC, this compound vs. SPIN1 siRNA).

  • Conduct pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Quantitative Real-Time PCR (qPCR) for Target Gene Validation

This protocol is for validating the expression changes of specific genes identified by RNA-seq or known targets of the Wnt and PI3K/Akt pathways.

a. cDNA Synthesis:

  • Treat cells and isolate total RNA as described in the RNA-seq protocol.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).[10]

b. qPCR Reaction:

  • Design or obtain validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB).

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).[10]

  • Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).

  • Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

Western Blotting for Protein Level Analysis

This protocol is for assessing changes in the protein levels and phosphorylation status of key components of the Wnt and PI3K/Akt signaling pathways.

a. Protein Extraction:

  • Treat cells as described in the RNA-seq protocol.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, phosphorylated Akt, total Akt, GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

Visualizations

To aid in the understanding of the experimental design and the biological context, the following diagrams are provided.

VinSpinIn_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP56 LRP5/6 PI3K PI3K RTK->PI3K Activates BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GeneExpression Target Gene Expression TCFLEF->GeneExpression Promotes Histone Histone H3 SPIN1 Spindlin1 (SPIN1) Histone->SPIN1 Binds to H3K4me3 SPIN1->GeneExpression Promotes This compound This compound This compound->SPIN1 Inhibits Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Plate Cells treatment Treat with: - this compound - VinSpinIC (control) - Vehicle (control) - SPIN1 siRNA (control) start->treatment rna_isolation RNA Isolation treatment->rna_isolation protein_lysis Protein Lysis treatment->protein_lysis rna_seq RNA-Sequencing rna_isolation->rna_seq qpcr qPCR rna_isolation->qpcr western_blot Western Blot protein_lysis->western_blot data_analysis Data Analysis & Comparison rna_seq->data_analysis qpcr->data_analysis western_blot->data_analysis Logical_Comparison This compound This compound GeneExpression Downstream Gene Expression This compound->GeneExpression Modulates Alternatives Alternatives MS31 MS31 Alternatives->MS31 A366 A366 Alternatives->A366 siRNA siRNA/shRNA Alternatives->siRNA MS31->GeneExpression Modulates A366->GeneExpression Modulates siRNA->GeneExpression Modulates

References

Cross-Validation of VinSpinIn Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VinSpinIn, a chemical probe for the Spindlin1 (SPIN1) protein, with genetic models and alternative small-molecule inhibitors. The objective is to cross-validate the pharmacological effects of this compound with genetic approaches, offering a robust framework for researchers in oncology and drug discovery.

Introduction to this compound and its Target, Spindlin1

This compound is a potent and selective chemical probe that inhibits the function of Spindlin1 (SPIN1), a Tudor domain-containing protein.[1] SPIN1 functions as a "reader" of histone modifications, specifically recognizing trimethylated lysine 4 on histone 3 (H3K4me3). This interaction is crucial for transcriptional activation of genes involved in cell proliferation. Elevated levels of SPIN1 have been observed in various cancers, and its activity has been linked to the activation of key oncogenic signaling pathways, including Wnt/β-catenin and PI3K/Akt.[1][2][3] Inhibition of SPIN1 is therefore a promising strategy for cancer therapy.

Cross-Validation Strategy: Bridging Pharmacology and Genetics

To ensure that the effects of a chemical probe like this compound are truly due to its intended target, it is essential to cross-validate the results with genetic models. The underlying principle is that the phenotypic consequences of inhibiting a protein with a small molecule should phenocopy the effects of genetically reducing or eliminating that same protein. This guide outlines the expected correlations between this compound treatment and genetic knockdown or knockout of SPIN1.

Data Presentation: Quantitative Comparison of this compound and Genetic Models

The following tables summarize the expected comparative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency of SPIN1 Inhibitors

ParameterThis compoundVinSpinIC (Inactive Control)MS31 (Alternative Inhibitor)EML631-633 (Alternative Inhibitor)
Target Spindlin1 (SPIN1)Spindlin1 (SPIN1)Spindlin1 (SPIN1)Spindlin1 (SPIN1)
Binding Affinity (Kd) ~9.9 nM[1]>10 µM[1]Potent (specific Kd not stated)[4]Selective (specific Kd not stated)[5]
In Vitro Potency (IC50) ~30 nM (AlphaScreen)[1]~3.64 µM (AlphaScreen)[1]Potent (specific IC50 not stated)[4]Potent (specific IC50 not stated)[5]
Cellular Activity Yes[1]No[1]Yes[4]Yes[5]

Table 2: Expected Phenotypic Correlation between this compound and SPIN1 Genetic Knockdown

PhenotypeEffect of this compound TreatmentEffect of SPIN1 Knockdown (shRNA/siRNA)
Cell Proliferation DecreasedDecreased[6]
Cell Cycle Progression G0/G1 arrestG0/G1 arrest[6]
Apoptosis IncreasedIncreased[6]
Wnt/β-catenin Signaling DecreasedDecreased[2]
PI3K/Akt Signaling DecreasedDecreased[3]
Tumor Growth (Xenograft) InhibitedInhibited[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd) of an inhibitor to its target protein.

Protocol:

  • Sample Preparation:

    • The target protein (e.g., SPIN1) and the inhibitor (e.g., this compound) are prepared in an identical, well-matched buffer to minimize heats of dilution.[8][9]

    • The protein is typically placed in the sample cell at a concentration of 5-20 µM, while the inhibitor is loaded into the syringe at a 10-20 fold molar excess.[9]

  • Instrumentation and Setup:

    • An isothermal titration calorimeter is used. The sample and reference cells are maintained at a constant temperature.[10]

  • Titration:

    • The inhibitor is injected into the sample cell in a series of small, precise aliquots.[11]

    • The heat change associated with the binding interaction is measured after each injection.[10]

  • Data Analysis:

    • The heat changes are plotted against the molar ratio of the inhibitor to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[10][12]

Thermal Shift Assay (TSA) for Target Engagement

Objective: To assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, the target protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound (e.g., this compound) in a suitable buffer.[13][14]

    • The final protein concentration is typically in the range of 2-20 µM.[13]

  • Thermal Denaturation:

    • The plate is placed in a real-time PCR instrument.[13]

    • The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.[14]

  • Data Analysis:

    • A melting curve of fluorescence versus temperature is generated.

    • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. A significant increase in Tm in the presence of a compound indicates binding and stabilization of the protein.[14]

shRNA-mediated Gene Knockdown

Objective: To specifically reduce the expression of a target gene (e.g., SPIN1) in cultured cells.

Protocol:

  • shRNA Design and Vector Construction:

    • Short hairpin RNA (shRNA) sequences targeting the mRNA of the gene of interest are designed using appropriate algorithms.[15]

    • These sequences are cloned into a suitable expression vector, often a lentiviral or retroviral vector.[16][17]

  • Cell Transfection/Transduction:

    • The shRNA expression vectors are introduced into the target cells using methods like transfection or viral transduction.[16]

  • Selection and Validation:

    • Cells successfully expressing the shRNA are often selected using an antibiotic resistance marker present on the vector.

    • The efficiency of gene knockdown is validated by measuring the mRNA and protein levels of the target gene using techniques like qRT-PCR and Western blotting, respectively.[15]

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound or the effect of a genetic modification.

Protocol:

  • Cell Implantation:

    • Human cancer cells (e.g., breast or colon cancer cell lines) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[18][19]

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound) via a suitable route of administration (e.g., intraperitoneal injection). The control group receives a vehicle control.

  • Monitoring and Endpoint:

    • Tumor size is measured regularly using calipers.

    • At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).[7]

Mandatory Visualizations

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; SPIN1 [label="SPIN1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Histone [label="Methylated\nHistones (H3K4me3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_Wnt [label="Cell Proliferation\n(Wnt Pathway)", fillcolor="#202124", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation_PI3K [label="Cell Proliferation\n(PI3K/Akt Pathway)", fillcolor="#202124", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> SPIN1 [label="Inhibits", style=dashed, color="#EA4335"]; SPIN1 -> BetaCatenin [label="Activates", color="#34A853"]; SPIN1 -> Akt [label="Activates", color="#34A853"]; Histone -> SPIN1 [label="Binds to", color="#5F6368"]; Wnt -> Frizzled [color="#5F6368"]; Frizzled -> BetaCatenin [label="Stabilizes", color="#34A853"]; BetaCatenin -> TCF_LEF [color="#5F6368"]; TCF_LEF -> Proliferation_Wnt [label="Transcription", color="#34A853"]; GrowthFactor -> Receptor [color="#5F6368"]; Receptor -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; Akt -> Proliferation_PI3K [label="Promotes", color="#34A853"]; } END_OF_DOT Figure 1: Simplified signaling pathways influenced by SPIN1 and inhibited by this compound.

Experimental Workflow

// Nodes start [label="Hypothesis:\nthis compound phenocopies\nSPIN1 genetic knockdown", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vinspinin_vitro [label="Treat cells with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; knockdown_vitro [label="SPIN1 knockdown\n(shRNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; assays_vitro [label="Phenotypic Assays:\n- Proliferation\n- Cell Cycle\n- Apoptosis\n- Pathway Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; vinspinin_vivo [label="Treat xenograft\nmodel with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; knockdown_vivo [label="SPIN1 knockdown\nxenograft model", fillcolor="#34A853", fontcolor="#FFFFFF"]; assays_vivo [label="Tumor Growth\nMeasurement", fillcolor="#F1F3F4", fontcolor="#202124"]; comparison [label="Compare Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nValidate this compound's\non-target effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> in_vitro [color="#5F6368"]; start -> in_vivo [color="#5F6368"]; in_vitro -> vinspinin_vitro [color="#5F6368"]; in_vitro -> knockdown_vitro [color="#5F6368"]; vinspinin_vitro -> assays_vitro [color="#5F6368"]; knockdown_vitro -> assays_vitro [color="#5F6368"]; in_vivo -> vinspinin_vivo [color="#5F6368"]; in_vivo -> knockdown_vivo [color="#5F6368"]; vinspinin_vivo -> assays_vivo [color="#5F6368"]; knockdown_vivo -> assays_vivo [color="#5F6368"]; assays_vitro -> comparison [color="#5F6368"]; assays_vivo -> comparison [color="#5F6368"]; comparison -> conclusion [color="#5F6368"]; } END_OF_DOT Figure 2: Experimental workflow for the cross-validation of this compound with genetic models.

Conclusion

The convergence of evidence from pharmacological inhibition with this compound and genetic knockdown of SPIN1 provides a high degree of confidence in the on-target effects of this chemical probe. The data strongly support the role of SPIN1 as a driver of oncogenic signaling and cell proliferation. This guide serves as a resource for researchers utilizing this compound, enabling robust experimental design and interpretation of results in the context of cancer biology and drug development. The availability of inactive controls and alternative inhibitors further strengthens the toolbox for investigating SPIN1 function.

References

A Researcher's Guide to Reproducibility in VinSpinIn Experiments: A Comparative Analysis of Key Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary experimental methods used to quantify the binding and cellular activity of VinSpinIn. We will examine the reproducibility, strengths, and limitations of each technique, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their needs and ensuring the robustness of their findings across different laboratory settings.

Quantitative Comparison of this compound Characterization Assays

The selection of an appropriate assay depends on the specific research question, ranging from high-throughput screening for binding to detailed thermodynamic characterization and confirmation of target engagement in a cellular environment. The reproducibility of these techniques can be influenced by factors such as instrument calibration, reagent quality, and adherence to standardized protocols.

Assay Parameter NanoBRET™ Thermal Shift Assay (TSA) Isothermal Titration Calorimetry (ITC) Co-Immunoprecipitation (Co-IP)
Primary Output IC50 / Target OccupancyMelting Temp. Shift (ΔTm)Dissociation Constant (Kd), ΔH, ΔSRelative Prey Abundance
Principle Bioluminescence Resonance Energy TransferLigand-induced thermal stabilizationHeat change upon bindingAntibody-based pulldown of complexes
Assay Type In-celluloIn-vitro (biochemical)In-vitro (biophysical)In-cellulo / ex-vivo
Typical Throughput High (384-well)High (96/384-well)Low (sample-by-sample)Low to Medium
Sensitivity High (pM to nM)Medium (nM to µM)Medium (nM to µM)Variable, typically lower
This compound Example Data IC50 = 270 nM[1]Significant ΔTm shift observed[1]Kd ≈ 10-130 nM[1]N/A (Hypothetical: Reduced H3 co-IP with Spin1)
Key Advantage Measures target engagement in live cellsLow cost, high throughput screening"Gold standard" for binding thermodynamicsValidates disruption of endogenous complexes
Key Limitation Requires genetic modification (tagging)Prone to false positives/negativesRequires large amounts of pure proteinOften qualitative; prone to high background[2]
Inter-Lab Reproducibility Good, but dependent on cell line and expression levelsModerate; sensitive to buffer conditions and protein purityHigh, with proper instrument calibrationModerate to Low; highly dependent on antibody quality and protocol[3]

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for understanding and replicating experiments. The following diagrams illustrate the signaling context of this compound and compare the workflows of two common characterization assays.

cluster_0 Cell Nucleus HistoneH3 Histone H3 (H3K4me3/H3R8me2a) Spin1 Spin1 Reader Spin1->HistoneH3 Recognizes Transcription Gene Transcription Spin1->Transcription Promotes This compound This compound (Chemical Probe) This compound->Spin1 Binds & Inhibits cluster_nano NanoBRET™ Workflow cluster_tsa Thermal Shift Assay (TSA) Workflow n1 1. Transfect Cells (Spin1-NanoLuc® fusion) n2 2. Add Fluorescent Tracer & this compound n1->n2 n3 3. Add Substrate (Furimazine) n2->n3 n4 4. Measure Donor (460nm) & Acceptor (610nm) Emission n3->n4 n5 5. Calculate BRET Ratio & Determine IC50 n4->n5 t1 1. Mix Purified Spin1 Protein, Dye, & this compound t2 2. Place in qPCR Machine t1->t2 t3 3. Apply Thermal Gradient (e.g., 25°C to 95°C) t2->t3 t4 4. Monitor Fluorescence (Dye binds unfolded protein) t3->t4 t5 5. Determine Melting Temp (Tm) & Calculate ΔTm t4->t5

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.